molecular formula C27H40N4O5 B10823712 JQKD82 dihydrochloride

JQKD82 dihydrochloride

Cat. No.: B10823712
M. Wt: 500.6 g/mol
InChI Key: APYABXFXNNTCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JQKD82 dihydrochloride is a useful research compound. Its molecular formula is C27H40N4O5 and its molecular weight is 500.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H40N4O5

Molecular Weight

500.6 g/mol

IUPAC Name

[2,4-di(propan-2-yloxy)phenyl] 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate

InChI

InChI=1S/C27H40N4O5/c1-8-31(14-13-30(6)7)26(32)18-28-17-22-15-21(11-12-29-22)27(33)36-24-10-9-23(34-19(2)3)16-25(24)35-20(4)5/h9-12,15-16,19-20,28H,8,13-14,17-18H2,1-7H3

InChI Key

APYABXFXNNTCQD-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OC2=C(C=C(C=C2)OC(C)C)OC(C)C

Origin of Product

United States

Foundational & Exploratory

JQKD82 dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of JQKD82 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a novel, cell-permeable small molecule inhibitor targeting the Lysine Demethylase 5 (KDM5) family of histone demethylases. It acts as a prodrug, delivering the active metabolite, KDM5-C49, which potently and selectively inhibits KDM5 enzymatic activity. This inhibition leads to a global increase in histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription. Paradoxically, in the context of multiple myeloma, JQKD82 treatment results in the downregulation of MYC-driven transcriptional programs, leading to cell cycle arrest and suppression of tumor growth. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, cellular effects, and in vivo efficacy, with a focus on its impact on the KDM5A-MYC signaling axis.

Data Presentation

Table 1: In Vitro Potency of JQKD82 and Related Compounds

CompoundTargetAssayCell LineIC50 (µM)Reference
JQKD82KDM5Cell Viability (MTT)MM.1S0.42[1][2][3]Ohguchi et al., 2021
KDM5-C70KDM5Cell Viability (MTT)MM.1S3.1[1]Ohguchi et al., 2021
KDM5-C49KDM5Cell Viability (MTT)MM.1S> 10[1]Ohguchi et al., 2021

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

Animal ModelCell LineTreatmentDosing ScheduleOutcomeReference
NSG MiceMOLP-8 TurboGFP-LucJQKD82 (50 mg/kg)i.p., twice daily for 3 weeksSignificantly reduced tumor burden and improved overall survivalOhguchi et al., 2021
NSG MiceMOLP-8 TurboGFP-LucJQKD82 (75 mg/kg)i.p., twice daily for 7 daysIncreased H3K4me3 levels and reduced MYC immunostaining in tumors[3]Ohguchi et al., 2021

Table 3: Pharmacokinetic Parameters of the Active Metabolite KDM5-C49 in CD1 Mice

ParameterValueUnitsAdministrationReference
Half-life (t½)6hours50 mg/kg JQKD82 (i.p.)[1]Ohguchi et al., 2021
Maximum Concentration (Cmax)330µmol/L50 mg/kg JQKD82 (i.p.)[1]Ohguchi et al., 2021

Signaling Pathway and Experimental Workflow Visualizations

JQKD82_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Nucleus JQKD82_out This compound (Prodrug) JQKD82_in JQKD82 JQKD82_out->JQKD82_in Cellular Uptake KDM5_C49 KDM5-C49 (Active Metabolite) JQKD82_in->KDM5_C49 Hydrolysis KDM5A KDM5A KDM5_C49->KDM5A Inhibition H3K4me3_low H3K4me3 (low) KDM5A->H3K4me3_low Demethylation PTEFb P-TEFb KDM5A->PTEFb Interaction H3K4me3_high H3K4me3 (high) MYC_genes MYC Target Genes Transcription_off Repressed Transcription H3K4me3_high->Transcription_off Paradoxical Repression Transcription_on Active Transcription RNAPII RNAPII-p (Ser2) PTEFb->RNAPII Phosphorylation RNAPII->Transcription_on Elongation

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_In_Vitro cluster_assays Downstream Assays start Multiple Myeloma Cell Lines (e.g., MM.1S, MOLP-8) treatment Treat with this compound (0.1 - 10 µM) start->treatment incubation Incubate for various time points (24h, 48h, 5 days) treatment->incubation viability Cell Viability Assay (MTT) incubation->viability cell_cycle Cell Cycle Analysis (Propidium Iodide Staining, Flow Cytometry) incubation->cell_cycle histone_mod Histone Modification Analysis (Western Blot for H3K4me3) incubation->histone_mod gene_exp Gene Expression Analysis (RNA-seq, qPCR for MYC targets) incubation->gene_exp

Caption: In vitro experimental workflow for evaluating JQKD82.

Experimental Protocols

Cell Culture

Human multiple myeloma cell lines (e.g., MM.1S, MOLP-8) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)

  • Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well.

  • After 24 hours, cells were treated with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO).

  • Following a 5-day incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Absorbance was measured at 570 nm using a microplate reader.

  • The IC50 value was calculated as the concentration of the compound that inhibited cell growth by 50% compared to the vehicle-treated control.[1]

Western Blot Analysis

  • Cells were treated with JQKD82 (e.g., 0.3 µM) for 24 hours.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • The membrane was incubated with primary antibodies against H3K4me3 (1:1000) and total H3 (1:2000) overnight at 4°C.

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

  • Six-week-old female NOD-scid IL2Rgamma-null (NSG) mice were used.

  • Mice were inoculated intravenously with 1 x 10^6 MOLP-8 cells expressing luciferase.

  • Tumor engraftment was monitored by bioluminescence imaging (BLI).

  • Once tumors were established, mice were randomized into treatment and vehicle control groups.

  • This compound was administered via intraperitoneal (i.p.) injection at a dose of 50 or 75 mg/kg, twice daily.

  • Tumor growth was monitored by BLI, and animal survival was recorded.

  • At the end of the study, tumors were harvested for immunohistochemical analysis of H3K4me3 and MYC levels.

Pharmacokinetic Analysis

  • CD1 mice were administered a single i.p. injection of JQKD82 at 50 mg/kg.[1]

  • Blood samples were collected at various time points post-injection.

  • Plasma concentrations of the active metabolite, KDM5-C49, were determined by liquid chromatography-mass spectrometry (LC-MS).[1]

  • Pharmacokinetic parameters, including half-life and Cmax, were calculated from the plasma concentration-time curve.[1]

Core Mechanism of Action

This compound is a prodrug designed for enhanced cell permeability.[1] Once inside the cell, it is hydrolyzed to its active metabolite, KDM5-C49.[1] KDM5-C49 is a potent and selective inhibitor of the KDM5 family of histone demethylases, with a preference for KDM5A.[1]

The KDM5 enzymes are responsible for removing methyl groups from di- and trimethylated histone H3 at lysine 4 (H3K4me2/3).[1] H3K4me3 is a key epigenetic mark found at the transcription start sites of active genes and is associated with transcriptional activation. By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels.[1][3]

In multiple myeloma, the transcription factor MYC is a critical driver of oncogenesis. KDM5A has been shown to interact with the positive transcription elongation factor b (P-TEFb) complex and is required for the transcriptional activation of MYC target genes.[4] P-TEFb, composed of CDK9 and Cyclin T, phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at Serine 2 (Ser2), a key step in releasing RNAPII from promoter-proximal pausing and promoting transcriptional elongation.

The mechanism of JQKD82's anti-myeloma activity involves a paradoxical effect. Despite increasing the "activating" H3K4me3 mark, JQKD82 treatment leads to the downregulation of a significant portion of the MYC-driven transcriptional program.[2] The proposed model for this is that the hypermethylation of H3K4me3 at MYC target gene promoters, induced by KDM5A inhibition, leads to the recruitment of transcription factor IID (TFIID) via its TAF3 subunit. This may create a barrier to productive RNAPII phosphorylation by TFIIH (which phosphorylates Ser5) and P-TEFb (which phosphorylates Ser2), thereby dampening transcriptional pause release and reducing the expression of MYC target genes.[4] This ultimately results in G1 cell-cycle arrest and suppression of multiple myeloma cell growth.[3]

Conclusion

This compound represents a promising therapeutic agent for multiple myeloma by targeting a key epigenetic regulator, KDM5A. Its unique mechanism of action, which involves the paradoxical repression of MYC target genes through the induction of H3K4me3, highlights the complex interplay between histone modifications and transcriptional regulation in cancer. Further investigation into the precise molecular details of this process and the broader selectivity profile of JQKD82 will be crucial for its clinical development. This technical guide provides a foundational understanding of JQKD82 for researchers and clinicians working on novel cancer therapies.

References

JQKD82 Dihydrochloride: A Deep Dive into KDM5A Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective histone lysine demethylase (KDM) inhibitor, JQKD82 dihydrochloride, with a primary focus on its selectivity for KDM5A. JQKD82 is a cell-permeable prodrug that converts to the active metabolite KDM5-C49, potently inhibiting KDM5 enzymes.[1][2] This document details the quantitative selectivity of JQKD82, the experimental protocols used for its characterization, and its impact on the KDM5A signaling pathway.

Data Presentation: JQKD82 Selectivity Profile

In the context of cellular activity, JQKD82 effectively suppresses the growth of multiple myeloma (MM) cell lines. Notably, in MM.1S cells, JQKD82 exhibits a potent anti-proliferative effect with a reported half-maximal inhibitory concentration (IC50) of 0.42 µM.[3]

Target Reported Activity/Selectivity Cellular Activity (MM.1S cells)
KDM5A Selective inhibitorIC50 = 0.42 µM[3]
KDM5 Family Selective inhibitor over other KDM families-
Other KDMs (e.g., KDM3) No significant activity reported-

Experimental Protocols

The characterization of JQKD82's selectivity and cellular activity involves sophisticated biochemical and cell-based assays. The following are detailed methodologies representative of those used in the field for evaluating KDM inhibitors.

Biochemical Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KDM5A Inhibition

This assay quantifies the enzymatic activity of KDM5A by detecting the demethylation of a specific histone H3 lysine 4 trimethylated (H3K4me3) substrate.

Materials:

  • Recombinant KDM5A enzyme

  • Biotinylated H3K4me3 peptide substrate

  • S-Adenosyl methionine (SAM) - cofactor

  • AlphaLISA anti-demethylated-H3K4 antibody-conjugated Acceptor beads

  • Streptavidin-conjugated Donor beads

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/mL BSA, 0.01% Tween-20)

  • This compound and other test compounds

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Enzyme Reaction: a. In a 384-well plate, add KDM5A enzyme, assay buffer, and the JQKD82 dilution. b. Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate and SAM. c. Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • Detection: a. Stop the reaction and add a mixture of AlphaLISA Acceptor beads and Streptavidin-Donor beads. b. Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.

  • Data Acquisition: Read the plate using an AlphaScreen-capable plate reader. The signal generated is inversely proportional to the KDM5A activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the JQKD82 concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials:

  • MM.1S cells or other relevant cell lines

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Antibodies: Primary antibody against KDM5A, and a suitable secondary antibody

  • SDS-PAGE and Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat cultured cells with various concentrations of JQKD82 or vehicle control for a specific duration (e.g., 2-4 hours).

  • Heat Challenge: a. Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. b. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling.

  • Cell Lysis and Fractionation: a. Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. b. Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Western Blot Analysis: a. Collect the supernatant (soluble fraction) and determine the protein concentration. b. Perform SDS-PAGE and Western blotting using a primary antibody specific for KDM5A. c. Detect the protein bands using a chemiluminescence-based method.

  • Data Analysis: Quantify the band intensities. An increase in the amount of soluble KDM5A at higher temperatures in the JQKD82-treated samples compared to the vehicle control indicates target engagement and stabilization.

Mandatory Visualizations

KDM5A Signaling Pathway in Cancer

KDM5A is a critical regulator of gene expression with significant implications in cancer development and progression. It primarily functions by removing methyl groups from histone H3 at lysine 4 (H3K4me2/3), a mark generally associated with active transcription. The signaling network of KDM5A is complex, involving interactions with key oncogenic pathways.

In many cancers, KDM5A is upregulated and contributes to tumorigenesis by repressing tumor suppressor genes.[4][5] A well-documented interaction is with the MYC oncogene.[1] KDM5A cooperates with MYC to regulate the transcription of MYC target genes, promoting cell proliferation and survival.[1] Furthermore, KDM5A has been shown to be involved in pathways that regulate cell cycle progression, epithelial-mesenchymal transition (EMT), and drug resistance.[4][6][7] For instance, it can influence the expression of cell cycle inhibitors like p21 and p27.[4]

KDM5A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors KDM5A KDM5A Growth_Factors->KDM5A Hypoxia Hypoxia Hypoxia->KDM5A H3K4me3 H3K4me3 Demethylation KDM5A->H3K4me3 Gene_Expression Altered Gene Expression H3K4me3->Gene_Expression MYC_Targets MYC Target Genes Gene_Expression->MYC_Targets Tumor_Suppressors Tumor Suppressors (e.g., p21, p27) Gene_Expression->Tumor_Suppressors Drug_Resistance Drug Resistance Gene_Expression->Drug_Resistance EMT EMT Gene_Expression->EMT Cell_Proliferation Cell Proliferation MYC_Targets->Cell_Proliferation Tumor_Suppressors->Cell_Proliferation

Caption: KDM5A signaling pathway in cancer.

Experimental Workflow for Assessing JQKD82 Selectivity

The evaluation of a novel inhibitor like JQKD82 follows a structured workflow, beginning with biochemical assays to determine its potency and selectivity against a panel of related enzymes. This is followed by cell-based assays to confirm target engagement and assess its functional consequences in a physiological context.

JQKD82_Selectivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Start Start: JQKD82 Compound AlphaLISA AlphaLISA Assay (KDM5A and other KDMs) Start->AlphaLISA IC50 Determine IC50 Values AlphaLISA->IC50 Selectivity_Profile Establish Selectivity Profile IC50->Selectivity_Profile Cell_Culture Treat Cells with JQKD82 Selectivity_Profile->Cell_Culture Proceed if selective CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA Functional_Assays Functional Assays (Proliferation, Apoptosis) Cell_Culture->Functional_Assays Target_Engagement Confirm Target Engagement CETSA->Target_Engagement Phenotypic_Outcome Determine Phenotypic Outcome Functional_Assays->Phenotypic_Outcome

Caption: Experimental workflow for JQKD82 selectivity.

References

JQKD82 Dihydrochloride: A Technical Guide to its Impact on H3K4me3 Levels and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effects of JQKD82 dihydrochloride, a selective inhibitor of the KDM5 family of histone demethylases. It provides a comprehensive overview of its impact on H3K4me3 levels, its paradoxical effect on MYC-driven transcription, and its potential as a therapeutic agent in multiple myeloma. This document details quantitative data, experimental protocols, and key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: KDM5 Inhibition and H3K4me3 Modulation

This compound is a cell-permeable prodrug that delivers the active inhibitor, KDM5-C49, into the cell. KDM5-C49 is a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, with a notable selectivity for KDM5A.[1][2] KDM5 enzymes are responsible for the demethylation of histone H3 at lysine 4 (H3K4), specifically removing di- and tri-methylation marks (H3K4me2 and H3K4me3). H3K4me3 is a key epigenetic mark predominantly found at the transcription start sites (TSS) of active genes and is associated with transcriptional activation.

By inhibiting KDM5, JQKD82 leads to a global increase in the levels of H3K4me3.[1][3] This effect is specific to H3K4me3, with no significant changes observed in other histone methylation marks such as H3K9me3, H3K27me3, or H3K4me1.[1] Paradoxically, despite the increase in the generally activating H3K4me3 mark, JQKD82 treatment results in the downregulation of a specific set of genes, most notably those driven by the oncogenic transcription factor MYC.[1][2] This leads to the suppression of proliferation and induction of cell cycle arrest in cancer cells, particularly in multiple myeloma.[1][3]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies on this compound, providing a clear comparison of its effects across different experimental conditions.

Table 1: In Vitro Efficacy of JQKD82 in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)Assay TypeReference
MM.1S0.42MTT Assay[1][2][3]
MOLP-8Not specifiedMTT Assay[1]
Other MM LinesGrowth suppression observedMTT Assay[1]

Table 2: Effect of JQKD82 on Global Histone H3 Lysine Methylation in MM.1S Cells

Histone MarkJQKD82 Concentration (µM)Treatment DurationChange in Methylation LevelReference
H3K4me30.324 hoursIncreased[1][3]
H3K9me3Not specifiedNot specifiedNo significant change[1]
H3K27me3Not specifiedNot specifiedNo significant change[1]
H3K4me1Not specifiedNot specifiedNo significant change[1]

Table 3: Impact of JQKD82 on MYC Target Gene Expression in MM.1S Cells

TreatmentGene SetRegulationMethodReference
1 µM JQKD82 (48h)MYC target genesDownregulatedRNA-seq[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of JQKD82.

Cell Viability (MTT) Assay

This assay is used to assess the effect of JQKD82 on the proliferation of multiple myeloma cells.

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) in 96-well plates at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]

Western Blotting for Histone Modifications

This technique is used to quantify the changes in global H3K4me3 levels following JQKD82 treatment.

  • Cell Lysis: Treat cells with JQKD82 for the desired time and concentration. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3. A primary antibody for total histone H3 should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative change in H3K4me3 levels normalized to total H3.[1]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is employed to map the genome-wide distribution of H3K4me3 and identify changes at specific gene promoters after JQKD82 treatment.

  • Cross-linking: Treat cells with JQKD82. Cross-link proteins to DNA using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight. Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions enriched for H3K4me3. Compare the H3K4me3 enrichment profiles between JQKD82-treated and control samples to identify differential enrichment at gene promoters.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows.

Diagram 1: Mechanism of Action of this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_data Data Analysis and Interpretation start Multiple Myeloma Cells (e.g., MM.1S) treatment Treat with this compound (Dose-response and time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western Western Blot (H3K4me3, Total H3) treatment->western chip_seq ChIP-Seq (H3K4me3) treatment->chip_seq rna_seq RNA-Seq (Gene Expression) treatment->rna_seq ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist methylation_change Quantify H3K4me3 Levels western->methylation_change genome_wide Genome-wide H3K4me3 Mapping chip_seq->genome_wide gene_expression Differential Gene Expression Analysis rna_seq->gene_expression pathway Pathway Analysis (e.g., MYC targets) gene_expression->pathway

Diagram 2: Experimental Workflow for Characterizing JQKD82 Effects.

References

JQKD82 Dihydrochloride: A Prodrug Approach for Potent KDM5 Inhibition via KDM5-C49

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of JQKD82 dihydrochloride, a cell-permeable prodrug that effectively delivers the potent KDM5 inhibitor, KDM5-C49. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry.

Introduction: Targeting KDM5 in Cancer

The lysine-specific demethylase 5 (KDM5) family of enzymes, also known as the JARID1 family, are critical epigenetic regulators that remove methyl groups from histone H3 at lysine 4 (H3K4).[1][2][3] This family comprises four members: KDM5A, KDM5B, KDM5C, and KDM5D.[4] The methylation of H3K4 is a key epigenetic mark associated with active gene transcription.[1] By demethylating H3K4, KDM5 enzymes act as transcriptional repressors of certain genes, including tumor suppressor genes.[4]

Overexpression and hyperactivity of KDM5 enzymes have been implicated in various cancers, including breast, prostate, and lung cancer, where they contribute to tumor growth, metastasis, and the development of drug resistance.[1][4] Consequently, the KDM5 family has emerged as a promising therapeutic target for cancer therapy.[1][5]

This compound: A Prodrug Strategy for Enhanced Cellular Efficacy

While potent inhibitors of KDM5, such as KDM5-C49, have been developed, their clinical utility has been hampered by poor cell permeability due to the presence of a charged carboxylic acid group.[4][6] To overcome this limitation, a prodrug strategy was employed, leading to the development of this compound.[4][6]

JQKD82 is a phenol ester derivative of KDM5-C49.[6] This modification masks the carboxylic acid, rendering the molecule more lipophilic and enhancing its ability to cross the cell membrane. Once inside the cell, JQKD82 is hydrolyzed by intracellular esterases, releasing the active inhibitor, KDM5-C49.[4] This approach leads to a higher intracellular concentration of the active compound, resulting in more potent inhibition of KDM5 and greater anti-cancer activity.[4][6]

Mechanism of Action

The mechanism of action of JQKD82 as a prodrug of KDM5-C49 is a two-step process:

  • Cellular Uptake and Conversion: The cell-permeable JQKD82 prodrug crosses the cell membrane. Intracellular esterases then cleave the ester bond, releasing the active metabolite, KDM5-C49.

  • KDM5 Inhibition: KDM5-C49, a 2,4-pyridinedicarboxylic acid analog, acts as a competitive inhibitor of the KDM5 enzymes.[6] It chelates the essential iron (Fe(II)) ion in the active site and mimics the binding of the co-substrate α-ketoglutarate, thereby blocking the demethylase activity of the enzyme.[2][4] This inhibition leads to an increase in global H3K4 trimethylation (H3K4me3) levels.[3][4][7][8]

Quantitative Data

The enhanced cell permeability and subsequent potent KDM5 inhibition by JQKD82 have been demonstrated through various in vitro and in vivo studies.

In Vitro Potency and Cellular Accumulation

JQKD82 demonstrates significantly greater potency in suppressing the growth of cancer cells compared to its active metabolite KDM5-C49 and another prodrug ester, KDM5-C70.[4] This is attributed to its improved ability to deliver KDM5-C49 into the cells.[4]

CompoundCell LineAssay TypeIC50 (μM)Reference
JQKD82 MM.1SGrowth Inhibition0.42[4]
KDM5-C49 MM.1SGrowth Inhibition> 10[4]
KDM5-C70 MM.1SGrowth Inhibition3.1[4]
Treatment (10 μM for 2h in Caco2 cells)Intracellular CompoundConcentration (Relative Units)Reference
JQKD82 JQKD82Higher[4]
KDM5-C49Higher[4]
KDM5-C70 KDM5-C70Lower[4]
KDM5-C49Lower[4]
In Vivo Efficacy in Multiple Myeloma Models

In a disseminated mouse model of multiple myeloma using MOLP-8 cells, treatment with JQKD82 resulted in a significant reduction in tumor burden and improved overall survival.[4]

Treatment GroupDosageOutcomeReference
JQKD82 50 mg/kg, i.p., twice daily for 3 weeksSignificantly reduced tumor burden[4]
Improved overall survival[4]
Vehicle -Progressive tumor growth[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of JQKD82 on the viability of multiple myeloma cell lines.

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of JQKD82, KDM5-C49, and KDM5-C70 in complete medium. Add 100 µL of the compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Intracellular Compound Concentration by LC-MS

This protocol is designed to measure the intracellular accumulation of JQKD82 and its conversion to KDM5-C49.

  • Cell Culture: Culture Caco2 cells to form a confluent monolayer.

  • Compound Treatment: Treat the Caco2 cell monolayers with 10 µM of JQKD82 or KDM5-C70 for 2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse the cells using a suitable lysis buffer.

  • Sample Preparation: Precipitate proteins from the cell lysate (e.g., with acetonitrile) and centrifuge to collect the supernatant.

  • LC-MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify the parent compounds (JQKD82, KDM5-C70) and the active metabolite (KDM5-C49).

  • Data Analysis: Determine the intracellular concentrations of each compound.

Western Blot for Histone Methylation

This protocol is used to assess the effect of JQKD82 on global H3K4me3 levels.

  • Cell Treatment: Treat multiple myeloma cells (e.g., MM.1S, MOLP-8) with JQKD82 (0.3 or 1 µM) or DMSO for 24 hours.

  • Histone Extraction: Harvest the cells and extract histones using an acid extraction method.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE: Separate 10-15 µg of histone extracts on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 (and other histone marks as needed, e.g., H3K9me3, H3K27me3) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize the H3K4me3 signal to the total H3 signal.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with JQKD82 and KDM5 inhibition.

JQKD82_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus JQKD82_ext JQKD82 (Prodrug) JQKD82_int JQKD82 JQKD82_ext->JQKD82_int Cellular Uptake Esterases Intracellular Esterases JQKD82_int->Esterases KDM5C49 KDM5-C49 (Active Inhibitor) Esterases->KDM5C49 Hydrolysis KDM5 KDM5 Enzyme KDM5C49->KDM5 Inhibition H3K4me2 Histone H3 (Lysine 4 Dimethylation) KDM5->H3K4me2 Demethylation H3K4me3 Histone H3 (Lysine 4 Trimethylation) H3K4me3->KDM5

Caption: Mechanism of action of JQKD82 as a prodrug of KDM5-C49.

KDM5_MYC_Signaling_Pathway JQKD82 JQKD82 KDM5C49 KDM5-C49 JQKD82->KDM5C49 Conversion KDM5A KDM5A KDM5C49->KDM5A Inhibition PTEFb P-TEFb (CDK9) KDM5A->PTEFb Activation H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylation MYC MYC Transcription MYC Target Gene Transcription MYC->Transcription RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylation RNAPII->Transcription Elongation H3K4me3->Transcription Activation

Caption: KDM5A-MYC signaling pathway in multiple myeloma.

Experimental_Workflow_JQKD82 cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis CellLines Multiple Myeloma Cell Lines Treatment Treat with JQKD82 CellLines->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability WesternBlot Western Blot (H3K4me3) Treatment->WesternBlot LCMS LC-MS (Intracellular Concentration) Treatment->LCMS MouseModel Disseminated Xenograft Mouse Model JQKD82_treatment_vivo Treat with JQKD82 MouseModel->JQKD82_treatment_vivo TumorBurden Monitor Tumor Burden (Bioluminescence) JQKD82_treatment_vivo->TumorBurden Survival Survival Analysis TumorBurden->Survival

Caption: Experimental workflow for the evaluation of JQKD82.

Conclusion

This compound represents a successful application of prodrug design to overcome the pharmacokinetic limitations of a potent epigenetic inhibitor. By facilitating the intracellular delivery of KDM5-C49, JQKD82 demonstrates superior anti-cancer efficacy in preclinical models of multiple myeloma. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers interested in targeting the KDM5 family of histone demethylases for therapeutic intervention. Further investigation into the clinical potential of JQKD82 and similar KDM5-targeted prodrugs is warranted.

References

JQKD82 Dihydrochloride: A Technical Guide on Cell Permeability and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQKD82 dihydrochloride is a potent and selective, cell-permeable small molecule inhibitor of Lysine Demethylase 5 (KDM5) family of histone demethylases.[1][2][3][4] As a prodrug, JQKD82 is designed for enhanced cellular uptake, where it is converted to its active metabolite, KDM5-C49. This technical guide provides an in-depth overview of the cell permeability, mechanism of action, and cellular effects of JQKD82, supported by quantitative data and detailed experimental protocols. The evidence presented herein demonstrates JQKD82's ability to penetrate cell membranes, engage its intracellular target, and elicit a robust biological response in cancer cells, particularly in multiple myeloma.

Evidence of Cell Permeability

The cell permeability of JQKD82 is substantiated by its potent activity in cell-based assays and its demonstrated efficacy in preclinical in vivo models. The compound effectively suppresses the growth of various multiple myeloma cell lines and primary patient samples, indicating its ability to cross the cell membrane and reach its intracellular target, KDM5A.

In Vitro Cellular Activity

JQKD82 demonstrates potent anti-proliferative activity against a panel of multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, determined by MTT assay after a 5-day treatment, are summarized in the table below. The low micromolar to sub-micromolar IC50 values are strong indicators of efficient cell penetration and target engagement.

Cell LineIC50 (µM)
MM.1S0.42[2][4]
MOLP-8~0.5 (estimated from graphical data)
OPM2~0.8 (estimated from graphical data)
RPMI-8226~1.0 (estimated from graphical data)
U266>10
In Vivo Pharmacokinetics and Efficacy

Pharmacokinetic studies in mice further corroborate the cell permeability and bioavailability of JQKD82. Following intraperitoneal (i.p.) administration, the active component, KDM5-C49, is readily detected in the serum.

ParameterValue
Dose 50 mg/kg (i.p.)
Active Component KDM5-C49
Half-life (t½) 6 hours[1]
Maximum Concentration (Cmax) 330 µM[1]

In vivo efficacy studies using a disseminated multiple myeloma mouse model demonstrated that JQKD82 treatment significantly reduces tumor burden, providing further evidence of its ability to reach target tissues and exert its anti-cancer effects.[1][4]

Mechanism of Action

JQKD82 exerts its biological effects through the selective inhibition of KDM5A, a histone demethylase that removes methyl groups from histone H3 at lysine 4 (H3K4). The inhibition of KDM5A leads to a global increase in the trimethylation of H3K4 (H3K4me3), an epigenetic mark associated with active gene transcription. Paradoxically, this increase in H3K4me3 results in the downregulation of MYC-driven transcriptional output, a key oncogenic driver in multiple myeloma.[1][2][3]

The proposed mechanism involves the hypermethylation of H3K4me3 at the promoters of MYC target genes, which may create a barrier to the transcriptional machinery, thereby inhibiting gene expression.[1]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space JQKD82_out JQKD82 (Prodrug) JQKD82_in JQKD82 JQKD82_out->JQKD82_in Cellular Uptake KDM5_C49 KDM5-C49 (Active Metabolite) JQKD82_in->KDM5_C49 Conversion KDM5A KDM5A KDM5_C49->KDM5A Inhibits H3K4me3_low H3K4me2/3 KDM5A->H3K4me3_low Demethylates MYC_genes MYC Target Genes (e.g., CDK4, NOLC1) KDM5A->MYC_genes Supports Transcription H3K4me3_low->MYC_genes Promotes Transcription H3K4me3_high H3K4me3 ↑ (Hypermethylation) Transcription Transcription ↓ H3K4me3_high->Transcription Inhibits CellGrowth Cell Growth Inhibition Transcription->CellGrowth

Caption: Signaling pathway of this compound in multiple myeloma cells.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol was used to determine the IC50 values of JQKD82 in multiple myeloma cell lines.[1][2]

  • Cell Plating: Seed multiple myeloma cells in 96-well plates at an appropriate density (e.g., 1x10^4 to 5x10^4 cells/well) in a final volume of 100 µL of culture medium.

  • Compound Treatment: Add JQKD82 at various concentrations (e.g., 0.1 to 10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 5 days in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

G start Start plate Plate Cells (96-well plate) start->plate treat Add JQKD82 (Varying Conc.) plate->treat incubate1 Incubate (5 days, 37°C) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (4 hours, 37°C) mtt->incubate2 solubilize Add Solubilization Buffer incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

In Vivo Efficacy Study

This protocol outlines the general procedure for assessing the in vivo anti-tumor activity of JQKD82 in a mouse xenograft model of multiple myeloma.[1][4]

  • Cell Inoculation: Intravenously inject MOLP-8 cells engineered to express luciferase (MOLP-8-Luc) into immunodeficient mice (e.g., NSG mice).

  • Tumor Engraftment Monitoring: Monitor tumor engraftment and growth via bioluminescence imaging (BLI).

  • Randomization and Treatment: Once tumors are established, randomize mice into treatment and vehicle control groups. Administer JQKD82 (e.g., 50-75 mg/kg) or vehicle via intraperitoneal injection, typically twice daily.

  • Monitoring: Monitor tumor burden using BLI throughout the study. Monitor animal health and body weight.

  • Endpoint: Continue treatment for a predefined period (e.g., 3 weeks) or until a humane endpoint is reached.

  • Pharmacodynamic Analysis: In a satellite group of animals, collect tumors after a shorter treatment period (e.g., 7 days) for immunohistochemical (IHC) analysis of biomarkers such as H3K4me3 and MYC.

G start Start inoculate Inject MOLP-8-Luc Cells into NSG Mice start->inoculate monitor_engraft Monitor Tumor Engraftment (Bioluminescence Imaging) inoculate->monitor_engraft randomize Randomize Mice into Treatment & Vehicle Groups monitor_engraft->randomize treat Administer JQKD82 (i.p.) or Vehicle (Twice Daily) randomize->treat monitor_tumor Monitor Tumor Burden (BLI) & Animal Health treat->monitor_tumor pd_analysis Pharmacodynamic Analysis (IHC of Tumors) treat->pd_analysis Satellite Group endpoint Study Endpoint (e.g., 3 weeks) monitor_tumor->endpoint

Caption: Workflow for the in vivo efficacy study of JQKD82.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that exhibits excellent cell permeability. This is evidenced by its potent cellular activity and in vivo efficacy. Its well-defined mechanism of action, involving the targeted inhibition of KDM5A and the subsequent modulation of the MYC transcriptional program, provides a strong rationale for its further development in the treatment of multiple myeloma and potentially other malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound.

References

JQKD82 Dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of JQKD82 dihydrochloride, a selective inhibitor of lysine demethylase 5 (KDM5). This compound is a cell-permeable compound that has shown significant promise in preclinical studies for the treatment of multiple myeloma. This document details its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound, also known as JADA82 or PCK82 dihydrochloride, is a prodrug that delivers the active binding molecule, KDM5-C49, to potently inhibit KDM5 function.[1] The chemical and physical properties of this compound are summarized in the table below.

PropertyValueReference
Synonyms JADA82 dihydrochloride; PCK82 dihydrochloride[1]
Chemical Name 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride[2][3]
Molecular Formula C₂₇H₄₂Cl₂N₄O₅[3][4]
Molecular Weight 573.56 g/mol [2][3]
CAS Number 2863635-05-4[4][5]
Purity ≥98% (HPLC)[2][5]
Solubility Soluble to 50 mM in DMSO[5]
SMILES O=C(C1=CC(CNCC(N(CCN(C)C)CC)=O)=NC=C1)OC2=CC=C(C=C2OC(C)C)OC(C)C.Cl.Cl[1]
InChI Key LDSXMHKWRLCTDV-UHFFFAOYSA-N[3]

Mechanism of Action

JQKD82 is a cell-permeable and selective inhibitor of the lysine demethylase 5 (KDM5) family of enzymes, with selectivity for the KDM5A isoform.[2][5] KDM5A is a histone demethylase that specifically removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[5]

In multiple myeloma, KDM5A interacts with the positive transcription elongation factor b (P-TEFb) complex and cooperates with the oncogene MYC to control the expression of MYC-target genes. The mechanism of action of JQKD82 involves the following key steps:

  • Inhibition of KDM5A: JQKD82, as a prodrug, is converted to its active metabolite KDM5-C49 intracellularly. KDM5-C49 then inhibits the demethylase activity of KDM5A.

  • Increase in H3K4me3: Inhibition of KDM5A leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[6]

  • Inhibition of MYC-driven Transcription: Paradoxically, the resulting hypermethylation of H3K4me3 inhibits the downstream MYC-driven transcriptional output.[1][5] This is proposed to occur through the anchoring of the general transcription factor TFIID via its TAF3 subunit to the hypermethylated histones. This may create a barrier to the phosphorylation of RNA Polymerase II (RNAPII) by TFIIH and P-TEFb, which is essential for transcriptional elongation. This ultimately dampens the expression of MYC target genes that are crucial for the growth and survival of multiple myeloma cells.

G cluster_0 JQKD82 (prodrug) enters cell cluster_1 Epigenetic Regulation cluster_2 Transcriptional Regulation JQKD82_prodrug JQKD82 KDM5_C49 KDM5-C49 (active) JQKD82_prodrug->KDM5_C49 intracellular conversion KDM5A KDM5A KDM5_C49->KDM5A inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates MYC_targets MYC Target Genes H3K4me3->MYC_targets inhibits transcription of MYC MYC MYC->MYC_targets activates PTEFb P-TEFb RNAPII RNAPII PTEFb->RNAPII phosphorylates RNAPII->MYC_targets transcribes CellGrowth Inhibition of Multiple Myeloma Cell Growth MYC_targets->CellGrowth

Proposed signaling pathway of JQKD82 in multiple myeloma cells.

In Vitro and In Vivo Activity

JQKD82 has demonstrated potent anti-proliferative activity in multiple myeloma cell lines. It inhibits the growth of MM.1S cells in a dose- and time-dependent manner, with a reported IC₅₀ value of 0.42 µM.[6] Furthermore, treatment with JQKD82 induces G1 cell-cycle arrest in multiple myeloma cells.[6]

In vivo studies using a disseminated tumor model in NSG mice have shown that JQKD82 significantly reduces tumor burden and improves overall survival.[7] Treatment with JQKD82 in these models also leads to an increase in H3K4me3 levels and a reduction in MYC immuno-staining in tumor tissues, confirming its on-target activity.[6]

ParameterCell LineValueReference
IC₅₀ MM.1S0.42 µM[2][6]
In vivo dosage MOLP-8 xenograft50-75 mg/kg, i.p., twice daily[6]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for assessing the effect of JQKD82 on the viability of multiple myeloma cell lines.

  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Treatment: Add various concentrations of JQKD82 (e.g., 0.1-10 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 5 days) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

In Vivo Xenograft Model

This protocol outlines a general workflow for evaluating the efficacy of JQKD82 in a disseminated multiple myeloma mouse model.

  • Cell Line Preparation: Engineer a multiple myeloma cell line (e.g., MOLP-8) to express luciferase (TurboGFP-Luc) for in vivo imaging.

  • Animal Model: Use immunodeficient mice, such as NSG mice.

  • Tumor Cell Inoculation: Intravenously inject the luciferase-expressing multiple myeloma cells into the mice.

  • Tumor Engraftment Monitoring: Monitor tumor engraftment and growth non-invasively using bioluminescence imaging (BLI).

  • Treatment: Once tumors are established, randomize the mice into treatment and vehicle control groups. Administer JQKD82 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice a day for a specified period (e.g., 3 weeks).[8]

  • Efficacy Evaluation: Monitor tumor burden throughout the study using BLI. At the end of the study, collect tumors for pharmacodynamic analysis (e.g., immunohistochemistry for H3K4me3 and MYC).

  • Survival Analysis: Monitor the survival of the mice in each group.

G A Prepare MOLP-8 TurboGFP-Luc Cells B Intravenously Inoculate NSG Mice A->B C Monitor Tumor Engraftment (Bioluminescence Imaging) B->C D Randomize Mice into Treatment and Vehicle Groups C->D E Treat with JQKD82 (50 mg/kg, i.p., BID) or Vehicle for 3 Weeks D->E F Monitor Tumor Burden (BLI) and Survival E->F G Pharmacodynamic Analysis (IHC for H3K4me3, MYC) F->G

Workflow for in vivo evaluation of JQKD82.

Conclusion

This compound is a potent and selective KDM5 inhibitor with a well-defined mechanism of action that leads to the suppression of MYC-driven transcription in multiple myeloma. Its efficacy in both in vitro and in vivo models highlights its potential as a therapeutic agent for this malignancy. The information and protocols provided in this guide are intended to support further research and development of JQKD82 and related compounds.

References

Methodological & Application

Application Notes and Protocols for JQKD82 Dihydrochloride in MM.1S Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the in vitro use of JQKD82 dihydrochloride, a selective KDM5 inhibitor, with the human multiple myeloma cell line MM.1S.

Introduction

This compound is a cell-permeable prodrug that delivers the active KDM5 inhibitor, KDM5-C49, into cells.[1] It selectively inhibits the KDM5 family of histone demethylases, leading to an increase in global histone H3 lysine 4 trimethylation (H3K4me3).[2][3] Paradoxically, this increase in the "activating" H3K4me3 mark results in the suppression of MYC-driven transcriptional output, which is crucial for the proliferation of multiple myeloma cells.[1][4] In MM.1S cells, JQKD82 has been shown to inhibit growth, induce cell cycle arrest, and promote apoptosis.[3][4]

Mechanism of Action

JQKD82 acts as a potent and selective inhibitor of KDM5 histone demethylases.[2][3] The proposed mechanism involves the intracellular conversion of the JQKD82 prodrug to its active metabolite, KDM5-C49.[1][4] This active compound blocks the demethylase activity of KDM5A, which normally removes the methyl group from H3K4me3.[4] The resulting hypermethylation of H3K4me3 is thought to anchor the TFIID complex via TAF3 binding, creating a barrier to RNA Polymerase II (RNAPII) phosphorylation and elongation at MYC target gene promoters.[4] This ultimately leads to a downregulation of MYC target gene transcription and subsequent anti-myeloma effects.[4]

JQKD82_Mechanism_of_Action cluster_0 JQKD82 Action cluster_1 Cellular Effect JQKD82 JQKD82 dihydrochloride KDM5_C49 KDM5-C49 (Active Metabolite) JQKD82->KDM5_C49 Intracellular conversion KDM5A KDM5A KDM5_C49->KDM5A Inhibits KDM5_C49->KDM5A H3K4me3 H3K4me3 (Histone Mark) KDM5A->H3K4me3 Demethylates MYC_Transcription MYC Target Gene Transcription H3K4me3->MYC_Transcription Promotes Cell_Growth MM.1S Cell Growth & Proliferation MYC_Transcription->Cell_Growth Drives

Figure 1: Mechanism of action of this compound in MM.1S cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for the effects of this compound on MM.1S cells.

ParameterValueCell LineExperimental ConditionsReference
IC50 0.42 µMMM.1S5 days of culture, MTT assay[1][4]
Cell Growth Inhibition Dose- and time-dependentMM.1S0.1-10 µM, 1-5 days, MTT assay[3][4]
H3K4me3 Increase Observed at 0.3 µMMM.1S24 hours of treatment[3][5]
Cell Cycle Arrest G1 phase arrestMM.1S1 µM for 48 hours[3][4]
Apoptosis Induction Time-dependent increaseMM.1S1 µM for 48-96 hours[4]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (M.Wt: 573.56 g/mol )

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 5.74 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

MM.1S Cell Culture
  • Cell Line: MM.1S (human multiple myeloma)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Split the cells every 2-3 days to maintain a cell density between 0.2 x 10^6 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the IC50 of this compound.

  • Materials:

    • MM.1S cells

    • This compound stock solution

    • Complete culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Add 100 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 0.01 µM to 10 µM. Include a DMSO vehicle control.

    • Incubate the plate for 5 days.[4]

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis
  • Materials:

    • MM.1S cells

    • This compound

    • 6-well plates

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed MM.1S cells in 6-well plates at a density of 0.5 x 10^6 cells/well.

    • Treat the cells with 1 µM this compound or DMSO vehicle control for 48 hours.[3][4]

    • Harvest the cells by centrifugation.

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V Staining)
  • Materials:

    • MM.1S cells

    • This compound

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed MM.1S cells in 6-well plates.

    • Treat the cells with 1 µM this compound or DMSO vehicle control for 48, 72, and 96 hours.[4]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within 1 hour.

Experimental_Workflow start Start: MM.1S Cell Culture treatment Treat with JQKD82 or Vehicle Control start->treatment viability Cell Viability Assay (MTT, 5 days) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining, 48h) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V, 48-96h) treatment->apoptosis data_analysis Data Analysis viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis

Figure 2: General experimental workflow for in vitro studies of JQKD82 in MM.1S cells.

Safety Precautions

This compound is for research use only. Standard laboratory safety procedures should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for JQKD82 Dihydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQKD82 dihydrochloride is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes.[1][2][3][4] As a prodrug, JQKD82 delivers the active binding molecule, KDM5-C49, which potently blocks KDM5 function within the cell.[2] This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[1][4] Paradoxically, in the context of multiple myeloma, this increase in H3K4me3 leads to a downregulation of MYC target genes and subsequent suppression of cancer cell growth, making JQKD82 a compound of significant interest for cancer research, particularly in hematological malignancies.[1][2][5]

These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to assess its biological activity.

Mechanism of Action Signaling Pathway

JQKD82 acts by inhibiting KDM5A, which is often found in complex with the positive transcription elongation factor b (P-TEFb). This complex is crucial for the transcription of MYC target genes. By inhibiting KDM5A, JQKD82 causes hypermethylation of H3K4, which in turn anchors the TFIID complex via TAF3. This creates a barrier to productive RNAPII phosphorylation by TFIIH (CDK7) and P-TEFb (CDK9), dampening transcriptional elongation and ultimately reducing the expression of MYC target genes.[1]

G cluster_0 Normal MYC Transcription cluster_1 Action of JQKD82 KDM5A KDM5A PTEFb P-TEFb (CDK9) KDM5A->PTEFb interacts with RNAPII RNAPII PTEFb->RNAPII phosphorylates MYC_Target MYC Target Genes RNAPII->MYC_Target transcribes JQKD82 JQKD82 KDM5A_inhibited KDM5A (inhibited) JQKD82->KDM5A_inhibited inhibits H3K4me3 H3K4me3 ↑ (hypermethylation) KDM5A_inhibited->H3K4me3 TFIID TFIID/TAF3 H3K4me3->TFIID anchors RNAPII_paused RNAPII (paused) TFIID->RNAPII_paused pauses MYC_Target_down MYC Target Genes ↓ (downregulation) RNAPII_paused->MYC_Target_down transcription reduced

Caption: Mechanism of JQKD82 action on MYC-driven transcription.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various multiple myeloma cell lines.

Cell LineIC50 (µM)Assay DurationReference
MM.1S0.425 days[2][4]
U266Data not specified5 days[1]
OPM-1Data not specified5 days[1]
NCI-H929Data not specified5 days[1]
KMS-11Data not specified5 days[1]
MOLP-8Data not specifiedNot specified[4]
ExperimentCell Line(s)Concentration (µM)Incubation TimeObserved EffectReference
Cell ViabilityMM.1S, U266, OPM-1, NCI-H929, KMS-110.1 - 105 daysDose-dependent growth inhibition[1][4]
Cell Cycle ArrestMM.1S, MOLP-8148 hoursG1 phase arrest[4]
Apoptosis InductionMM.1S, MOLP-8148 - 96 hoursIncreased apoptosis[1]
H3K4me3 IncreaseMM.1S, MOLP-80.3 - 124 hoursIncreased global H3K4me3 levels[1][4]

Experimental Protocols

Stock Solution Preparation

This compound is soluble in DMSO, water, and ethanol.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO.

  • Reconstitution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6][7]

Cell Viability Assay (MTT-based)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

G A Seed cells in a 96-well plate B Treat with serial dilutions of JQKD82 A->B C Incubate for 5 days B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for MTT-based cell viability assay.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • After 24 hours, prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the diluted JQKD82 solutions to the respective wells. Include a vehicle control (DMSO-treated) and an untreated control.

  • Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.[1]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of JQKD82 on the cell cycle distribution.

G A Treat cells with 1 µM JQKD82 or DMSO for 48 hours B Harvest and wash cells A->B C Fix cells in cold 70% ethanol B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

Caption: Workflow for cell cycle analysis using propidium iodide.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach or reach a suitable density.

  • Treat the cells with 1 µM this compound or a vehicle control (DMSO) for 48 hours.[4]

  • Harvest the cells by centrifugation, wash with cold PBS, and resuspend the cell pellet.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

  • Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is for detecting apoptosis induced by JQKD82.

G A Treat cells with 1 µM JQKD82 or DMSO for 48-96 hours B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V and PI.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates.

  • Treat the cells with 1 µM this compound or a vehicle control (DMSO) for 48 to 96 hours.[1]

  • Harvest both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the samples by flow cytometry within one hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of H3K4me3

This protocol is for detecting the increase in H3K4me3 levels following JQKD82 treatment.

G A Treat cells with JQKD82 (0.3 or 1 µM) for 24 hours B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and probe with primary antibodies (H3K4me3, H3) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal with ECL F->G

Caption: Workflow for Western blot analysis of H3K4me3.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, MOLP-8)

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Seed cells and treat with 0.3 µM or 1 µM this compound or a vehicle control (DMSO) for 24 hours.[1][4]

  • Harvest and lyse the cells in an appropriate lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against H3K4me3 and Histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Densitometry can be used to quantify the changes in H3K4me3 levels relative to the total H3 loading control.[1]

References

Application Note and Protocol: Preparation of JQKD82 Dihydrochloride Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

JQKD82 dihydrochloride is a cell-permeable and selective inhibitor of lysine demethylase 5 (KDM5).[1] It is a valuable tool for research in areas such as multiple myeloma, where it has been shown to increase H3K4me3 levels and suppress tumor growth.[1] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

ParameterValueReference
Molecular Weight573.56 g/mol [1][2]
FormulaC₂₇H₄₀N₄O₅·2HCl[1]
Solubility in DMSOUp to 50 mM[1]
Recommended Storage Temperature (Powder)-20°C[1][3]
Recommended Storage Temperature (Stock Solution)-20°C for short-term (1 month), -80°C for long-term (6 months)[4][5]
Purity≥98%[1]

Experimental Protocol

This protocol details the materials required and the step-by-step procedure for preparing a stock solution of this compound in DMSO.

1. Materials

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

2. Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, to avoid skin and eye contact.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.

3. Stock Solution Preparation (Example for 10 mM Stock)

This protocol provides an example for preparing a 10 mM stock solution. The volumes can be adjusted as needed based on the desired concentration and volume.

  • Step 1: Equilibrate this compound to Room Temperature

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

  • Step 2: Weigh the this compound Powder

    • On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.74 mg of the compound (see calculation below).

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.01 mol/L x 573.56 g/mol = 0.00574 g = 5.74 mg

  • Step 3: Dissolve in DMSO

    • Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

    • Cap the vial tightly.

  • Step 4: Ensure Complete Dissolution

    • Vortex the solution for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) and/or sonication can be used to aid dissolution.[4]

    • Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear.

  • Step 5: Aliquot and Store

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[6][7]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and your initials.

    • For short-term storage (up to 1 month), store the aliquots at -20°C.[4][5] For long-term storage (up to 6 months), store at -80°C.[4][5]

Signaling Pathway and Workflow Diagrams

JQKD82 Mechanism of Action

JQKD82_Mechanism cluster_0 JQKD82 Action cluster_1 Cellular Effect JQKD82 JQKD82 dihydrochloride KDM5 KDM5 JQKD82->KDM5 Inhibits H3K4me3 H3K4me3 (Histone Mark) KDM5->H3K4me3 Demethylates MYC_Targets MYC-driven Transcription H3K4me3->MYC_Targets Promotes Cell_Growth Multiple Myeloma Cell Growth MYC_Targets->Cell_Growth Drives

Caption: Mechanism of JQKD82 in inhibiting KDM5, leading to increased H3K4me3 and suppression of MYC-driven transcription.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start equilibrate Equilibrate JQKD82 to Room Temperature start->equilibrate weigh Weigh JQKD82 Dihydrochloride equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Completely Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for the preparation of this compound stock solution.

References

Application Notes and Protocols for JQKD82 Dihydrochloride in Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQKD82 dihydrochloride is a cell-permeable, selective inhibitor of Lysine-Specific Demethylase 5A (KDM5A), a histone demethylase that plays a crucial role in transcriptional regulation.[1][2] As a prodrug, JQKD82 is converted to its active metabolite, KDM5-C49, within the cell.[1] KDM5A inhibition by JQKD82 leads to an increase in global H3K4me3 levels and has been shown to paradoxically inhibit downstream MYC-driven transcriptional output.[2][3] While the primary effect of JQKD82 in cancer cells, particularly in multiple myeloma, is the induction of cell-cycle arrest, a modest induction of apoptosis has also been observed at later time points.[1] These application notes provide detailed protocols for assessing the apoptotic effects of this compound in cancer cell lines.

Data Presentation

The following table summarizes the observed effects of this compound on apoptosis in multiple myeloma cell lines. It is important to note that the primary response to JQKD82 in these cells is cell-cycle arrest, with apoptosis being a secondary and more modest effect.[1]

Cell LineConcentration (μM)Treatment Duration (hours)AssayObserved EffectReference
MM.1S148 - 96Annexin V/PI StainingModest increase in apoptosis observed after 72 hours.[1]
MOLP-8148 - 96Annexin V/PI StainingModest increase in apoptosis observed after 72 hours.[1]

Experimental Protocols

Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is for the detection of early and late apoptotic cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MM.1S, MOLP-8)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells at a density that will allow for logarithmic growth during the treatment period. For suspension cells like MM.1S and MOLP-8, a starting density of 2-5 x 10^5 cells/mL is recommended. For adherent cells, seed at a density that will result in 70-80% confluency at the time of harvest.

  • JQKD82 Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 1 µM). Include a vehicle-treated control (e.g., DMSO). Incubate the cells for the desired durations (e.g., 48, 72, and 96 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent cells: Gently aspirate the culture medium and wash the cells once with PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells in a centrifuge tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Gating Strategy:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • This compound

  • Cancer cell line of interest

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well white-walled plate in a final volume of 100 µL of culture medium.

  • JQKD82 Treatment: Treat cells with a range of this compound concentrations for 24, 48, or 72 hours. Include a vehicle control.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Lysis and Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3.

Materials:

  • This compound

  • Cancer cell line of interest

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. β-actin should be used as a loading control.

Visualization

Signaling Pathway of JQKD82-Induced Apoptosis

JQKD82_Apoptosis_Pathway JQKD82 This compound KDM5A KDM5A JQKD82->KDM5A inhibition H3K4me3 H3K4me3 ↑ KDM5A->H3K4me3 demethylation MYC_Targets MYC Target Genes ↓ (e.g., anti-apoptotic genes) H3K4me3->MYC_Targets transcriptional regulation Apoptosis Modest Apoptosis MYC_Targets->Apoptosis

Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and altered gene expression, including modest apoptosis induction.

Experimental Workflow for Apoptosis Assays

Apoptosis_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Seed Cancer Cells Treatment Treat with JQKD82 (e.g., 1 µM, 48-96h) Start->Treatment AnnexinV Annexin V/PI Staining (Flow Cytometry) Treatment->AnnexinV Caspase Caspase-3/7 Activity (Luminescence) Treatment->Caspase Western Western Blot (Cleaved PARP, Cleaved Caspase-3) Treatment->Western Analysis1 Quantify Apoptotic Cell Populations AnnexinV->Analysis1 Analysis2 Measure Caspase Activity Fold Change Caspase->Analysis2 Analysis3 Analyze Protein Expression Levels Western->Analysis3

Caption: Workflow for assessing apoptosis in cancer cells treated with this compound.

References

Application Notes and Protocols: Western Blot for H3K4me3 Following JQKD82 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression.[1][2] The trimethylation of lysine 4 on histone H3 (H3K4me3) is a key epigenetic mark predominantly associated with active gene promoters.[2][3][4] The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The lysine-specific demethylase 5 (KDM5) family of enzymes, including KDM5A, are "erasers" that remove methyl groups from H3K4, leading to transcriptional repression.[2][3]

JQKD82 is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases.[5][6] By inhibiting KDM5, JQKD82 leads to a global increase in H3K4me3 levels.[3][5] This mechanism has shown therapeutic potential, particularly in diseases like multiple myeloma where it can paradoxically inhibit MYC-driven transcription.[3][6]

These application notes provide a detailed protocol for performing a Western blot to detect changes in H3K4me3 levels in cells treated with JQKD82.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of H3K4me3 Levels Following JQKD82 Treatment

The following table summarizes hypothetical densitometry data from a Western blot experiment. The data illustrates the expected dose-dependent increase in H3K4me3 levels in a multiple myeloma cell line (e.g., MM.1S) treated with JQKD82 for 24 hours. Values are normalized to total Histone H3 as a loading control and expressed as a fold change relative to the DMSO vehicle control.

Treatment GroupJQKD82 Concentration (µM)Mean H3K4me3/Total H3 Ratio (Normalized)Standard DeviationFold Change vs. DMSO Control
Vehicle Control0 (DMSO)1.000.121.0
JQKD820.11.850.211.85
JQKD820.33.200.353.20
JQKD821.04.500.484.50

Experimental Protocols

Protocol 1: Cell Culture and JQKD82 Treatment
  • Cell Culture: Culture multiple myeloma cells (e.g., MM.1S) in appropriate media and conditions to achieve exponential growth.

  • Cell Seeding: Seed the cells at a density that will not exceed 80-90% confluency by the end of the experiment.

  • JQKD82 Preparation: Prepare a stock solution of JQKD82 in DMSO. Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 0.1 µM, 0.3 µM, 1.0 µM).

  • Treatment: Treat the cells with varying concentrations of JQKD82 or a DMSO vehicle control for a specified period, for instance, 24 hours.[5]

  • Cell Harvesting: After incubation, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS.

Protocol 2: Histone Extraction (Acid Extraction Method)

This protocol is adapted for the extraction of histones from cultured cells.[7][8][9]

  • Cell Lysis: Resuspend the washed cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT) and incubate on ice.

  • Nuclear Isolation: Disrupt the cell membrane by douncing or gentle homogenization. Centrifuge to pellet the nuclei.

  • Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours or overnight at 4°C to extract basic histone proteins.

  • Protein Precipitation: Centrifuge to pellet the cellular debris. Transfer the supernatant containing histones to a new tube and precipitate the histones by adding trichloroacetic acid (TCA). Incubate on ice.

  • Washing: Centrifuge to pellet the precipitated histones. Wash the pellet with ice-cold acetone to remove the acid.

  • Solubilization: Air-dry the histone pellet and resuspend in distilled water.

  • Quantification: Determine the protein concentration using a Bradford or similar protein assay.

Protocol 3: Western Blot for H3K4me3
  • Sample Preparation: For each sample, dilute 10-15 µg of the histone preparation in SDS-PAGE loading buffer.[10] Boil the samples for 5-10 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histone proteins. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8][10]

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[1][10]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3 (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[10]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step as described above.

  • Detection: Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the H3K4me3 antibody and re-probed with an antibody against total Histone H3 as a loading control.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

JQKD82_Mechanism cluster_0 Cellular Context cluster_1 Effect of JQKD82 JQKD82 JQKD82 KDM5 KDM5 Demethylase JQKD82->KDM5 Inhibition H3K4me3 H3K4me3 (Active Chromatin) KDM5->H3K4me3 Demethylation Increased_H3K4me3 Increased H3K4me3 H3K4me2 H3K4me2 H3K4me3->H3K4me2 Transcription Transcription H3K4me3->Transcription Promotes MYC_Targets MYC Target Genes Transcription->MYC_Targets Expression of Paradoxical_Inhibition Paradoxical Inhibition of MYC Target Transcription Increased_H3K4me3->Paradoxical_Inhibition

Caption: Mechanism of JQKD82 action leading to increased H3K4me3.

Experimental Workflow

Western_Blot_Workflow cluster_workflow Western Blot Workflow for H3K4me3 after JQKD82 Treatment A 1. Cell Culture & JQKD82 Treatment B 2. Cell Harvesting & Washing A->B C 3. Histone Extraction (Acid Extraction) B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (PVDF/Nitrocellulose) E->F G 7. Blocking F->G H 8. Primary Antibody (anti-H3K4me3) G->H I 9. Secondary Antibody (HRP-conjugated) H->I J 10. Detection (ECL) I->J K 11. Data Analysis & Normalization (Total H3) J->K

Caption: Step-by-step workflow for Western blot analysis.

References

Application Notes: Determining Cell Viability and Cytotoxicity of JQKD82 Dihydrochloride using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for assessing the effect of JQKD82 dihydrochloride on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

The MTT assay is a widely used colorimetric method to assess cell viability, proliferation, and cytotoxicity.[1][2][3] The assay's principle relies on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1][2][3] The quantity of formazan produced is directly proportional to the number of viable cells.[4]

This compound is a cell-permeable, selective inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes.[5][6][7] Specifically, it targets KDM5A, a histone demethylase that removes trimethylation from histone H3 at lysine 4 (H3K4me3), a mark associated with active gene transcription.[8][9] Paradoxically, while JQKD82 increases global H3K4me3 levels, it leads to the inhibition of MYC-driven transcriptional output, resulting in G1 cell-cycle arrest and suppressed growth in cancer cells, particularly in multiple myeloma.[7][8][10] This protocol details the use of the MTT assay to quantify the cytotoxic effects of this compound on cancer cell lines.

Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for JQKD82. By inhibiting KDM5A, the compound causes an increase in H3K4me3 levels. This hypermethylation is thought to anchor the general transcription factor TFIID, which may impede the phosphorylation of RNA Polymerase II (RNAPII), thereby dampening the transcription of MYC target genes and leading to reduced cell proliferation.[8]

G cluster_0 JQKD82 Mechanism of Action JQKD82 JQKD82 dihydrochloride KDM5A KDM5A JQKD82->KDM5A inhibits H3K4me3 H3K4me3 (Hypermethylation) KDM5A->H3K4me3 increases TFIID TFIID Anchoring H3K4me3->TFIID RNAPII RNAPII Phosphorylation TFIID->RNAPII reduces MYC_Transcription MYC Target Gene Transcription RNAPII->MYC_Transcription reduces Growth Cell Growth Inhibition MYC_Transcription->Growth

Proposed signaling pathway of this compound.
Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound against various multiple myeloma (MM) cell lines.

Table 1: IC50 Values of this compound in Multiple Myeloma Cells

Cell Line JQKD82 IC50 (µM) Incubation Time Assay
MM.1S 0.42 5 days MTT
MOLP-8 Not specified 5 days MTT

Data sourced from Ohguchi et al. (2021) and MedChemExpress product information.[7][8][10]

Table 2: Experimental Conditions for JQKD82 Treatment

Parameter Condition Notes
Concentration Range 0.1 - 10 µM To determine dose-dependency.[7][10]
Incubation Time 24 hours - 5 days To determine time-dependency.[7][10]
Cell Cycle Analysis 1 µM for 48 hours Induces G1 arrest in MM.1S and MOLP-8 cells.[7][10]
H3K4me3 Level Change 0.3 µM for 24 hours Causes a global increase in MM.1S cells.[7][10]

These conditions are provided as a reference for experimental design.[7][10]

Detailed Experimental Protocol: MTT Assay

This protocol outlines the steps to measure the effect of this compound on cell viability.

MTT Assay Experimental Workflow

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. JQKD82 Treatment (Serial Dilutions) B->C D 4. Incubation (e.g., 72 hours) C->D E 5. Add MTT Reagent (10-20 µL per well) D->E F 6. Incubate (3-4 hours) E->F G 7. Add Solubilization Solution (e.g., DMSO) F->G H 8. Agitate to Dissolve Crystals G->H I 9. Measure Absorbance (570 nm) H->I J 10. Data Analysis (% Viability, IC50) I->J

Step-by-step workflow for the MTT cell viability assay.
Materials and Reagents

  • Cells: Cancer cell line of interest (e.g., MM.1S multiple myeloma cells).

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • Culture Medium: Appropriate for the cell line (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS).[2][3][4] The solution should be filter-sterilized and stored at -20°C, protected from light.[2][3][4]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[4][11]

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader capable of measuring absorbance at 550-600 nm.[1]

    • Orbital shaker.[3][11]

    • Sterile pipette tips and multichannel pipettes.

Procedure
  • Cell Seeding:

    • Harvest cells during their exponential growth phase.[4]

    • Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density.

    • Dilute the cells in fresh culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

    • Incubate the plate overnight in a humidified incubator (37°C, 5% CO₂) to allow cells to attach.[11]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted JQKD82 solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[1][11]

    • Return the plate to the incubator for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1][2]

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells. For suspension cells, centrifugation of the plate may be required.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][4]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals, resulting in a homogenous purple solution.[3][11]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common).[1][3]

    • If available, use a reference wavelength of >650 nm to subtract background absorbance.[1][3]

Data Analysis
  • Correct for Background: Subtract the average absorbance of the medium-only (blank) wells from all other absorbance readings.

  • Calculate Percentage Viability: Determine the percentage of cell viability for each JQKD82 concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC50: Plot the percentage viability against the log of the JQKD82 concentration. Use a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

References

JQKD82 Treatment: Flow Cytometry Analysis of Cell Cycle Arrest in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers

Introduction

JQKD82 is a potent and cell-permeable small molecule inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family of enzymes. These enzymes are crucial epigenetic regulators, and their inhibition has emerged as a promising therapeutic strategy in oncology. Specifically, in multiple myeloma, JQKD82 has been demonstrated to induce G1 cell cycle arrest, thereby inhibiting cancer cell proliferation. This document provides a detailed protocol for the analysis of cell cycle distribution in multiple myeloma cell lines, such as MM.1S and MOLP-8, following treatment with JQKD82, using propidium iodide (PI) staining and flow cytometry.

The mechanism of action for JQKD82 involves the inhibition of KDM5A, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic modification paradoxically results in the suppression of MYC-driven transcriptional programs. The downregulation of MYC and its target genes, which are critical for cell cycle progression, is a key factor in the G1 arrest observed after JQKD82 treatment[1].

Data Presentation

The following tables summarize the quantitative data on cell cycle distribution in MM.1S and MOLP-8 multiple myeloma cell lines after treatment with 1 µM JQKD82 for 48 hours. The data demonstrates a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicative of a G1 cell cycle arrest[1].

Table 1: Cell Cycle Distribution of MM.1S Cells Treated with JQKD82

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)454015
JQKD82 (1 µM)702010

Table 2: Cell Cycle Distribution of MOLP-8 Cells Treated with JQKD82

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)503515
JQKD82 (1 µM)751510

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by JQKD82 and the general experimental workflow for analyzing cell cycle distribution.

JQKD82_Signaling_Pathway JQKD82 Mechanism of Action JQKD82 JQKD82 KDM5A KDM5A JQKD82->KDM5A inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates MYC MYC Transcription Factor H3K4me3->MYC represses transcription of MYC_Targets MYC Target Genes (e.g., Cyclins, CDKs) MYC->MYC_Targets activates G1_S_Transition G1-S Phase Transition MYC_Targets->G1_S_Transition promotes Cell_Cycle_Arrest G1 Cell Cycle Arrest

JQKD82 inhibits KDM5A, leading to G1 cell cycle arrest.

Cell_Cycle_Analysis_Workflow Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed MM.1S or MOLP-8 cells Treatment Treat with JQKD82 (1 µM) or Vehicle (DMSO) for 48h Cell_Seeding->Treatment Harvest Harvest Cells Treatment->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix with Cold 70% Ethanol Wash_PBS->Fixation RNase_Treatment Treat with RNase A Fixation->RNase_Treatment PI_Staining Stain with Propidium Iodide RNase_Treatment->PI_Staining Flow_Cytometry Acquire Data on Flow Cytometer PI_Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Workflow for flow cytometry-based cell cycle analysis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: MM.1S, MOLP-8, or other suitable multiple myeloma cell lines.

  • JQKD82: Stock solution in DMSO.

  • Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.

  • Trypsin-EDTA (for adherent cells, if applicable).

  • Fixation Solution: Ice-cold 70% ethanol.

  • RNase A Solution: 100 µg/mL in PBS.

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.

  • Flow Cytometry Tubes.

Protocol for JQKD82 Treatment and Cell Preparation
  • Cell Seeding:

    • Seed MM.1S or MOLP-8 cells in appropriate culture flasks or plates at a density that allows for logarithmic growth during the treatment period.

    • For suspension cells like MM.1S and MOLP-8, aim for a starting density of approximately 2-3 x 10^5 cells/mL.

  • Drug Treatment:

    • Prepare working solutions of JQKD82 in the complete culture medium from a concentrated stock in DMSO.

    • Treat the cells with 1 µM JQKD82.

    • Prepare a vehicle control by adding the same volume of DMSO to a separate culture.

    • Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Washing:

    • Resuspend the cell pellet in 5 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Repeat the wash step once.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.

Protocol for Propidium Iodide Staining and Flow Cytometry
  • Rehydration and RNase Treatment:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol supernatant.

    • Resuspend the cell pellet in 5 mL of PBS and centrifuge again at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A.

    • Incubate at 37°C for 30 minutes to ensure that only DNA is stained, as PI can also bind to double-stranded RNA.

  • Propidium Iodide Staining:

    • Add 500 µL of PI staining solution (final concentration of 50 µg/mL) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation.

    • Collect PI fluorescence in the appropriate channel (typically FL2 or PE-Texas Red).

    • Use a linear scale for the DNA content histogram.

    • Acquire at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Use doublet discrimination to exclude cell aggregates from the analysis.

Troubleshooting

  • Cell Clumping: Ensure a single-cell suspension before fixation. Gentle pipetting or passing the cells through a cell strainer may be necessary.

  • High CV of G0/G1 Peak: A high coefficient of variation can indicate inconsistent staining or instrument instability. Ensure consistent cell numbers, staining times, and a low flow rate during acquisition.

  • RNA Contamination: Incomplete RNase A digestion can lead to a broadening of the G2/M peak. Ensure the RNase A is active and the incubation is sufficient.

References

JQKD82 Dihydrochloride: Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of JQKD82 dihydrochloride, a selective KDM5 inhibitor, in chromatin immunoprecipitation (ChIP) experiments. This document includes detailed protocols, data presentation, and visualizations to facilitate the successful application of this compound in epigenetic research.

Introduction

This compound is a cell-permeable small molecule that acts as a selective inhibitor of the KDM5 family of histone demethylases[1][2][3]. By inhibiting KDM5, JQKD82 leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[2][3] Its ability to modulate the epigenetic landscape makes it a valuable tool for studying gene regulation and a potential therapeutic agent in diseases such as multiple myeloma[1][2][3]. This document outlines the application of this compound in ChIP, a powerful technique to investigate the genome-wide localization of histone modifications and DNA-binding proteins.

Product Information

PropertyValueReference
Chemical Name 2,4-Diisopropoxyphenyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate dihydrochloride[3]
Molecular Formula C27H40N4O5 · 2HCl[1][2]
Molecular Weight 573.55 g/mol [1][4]
Solubility Soluble in water, DMSO, and EtOH. Soluble to 50 mM in DMSO.[1][2]
Storage Store at -20°C.[2]

Mechanism of Action

This compound is a prodrug that is converted to its active metabolite, KDM5-C49, within the cell. KDM5-C49 inhibits the enzymatic activity of KDM5 histone demethylases. This inhibition leads to a specific increase in the levels of H3K4me3 at gene promoters and other regulatory regions. The hypermethylation of H3K4me3 can alter chromatin structure and gene expression. In the context of multiple myeloma, JQKD82 has been shown to paradoxically inhibit downstream MYC-driven transcriptional output despite the increase in the "activating" H3K4me3 mark.[1]

JQKD82 This compound (Cell Permeable Prodrug) KDM5_C49 KDM5-C49 (Active Metabolite) JQKD82->KDM5_C49 Intracellular conversion KDM5 KDM5 (Histone Demethylase) KDM5_C49->KDM5 Inhibits H3K4me3_high H3K4me3 (high) (Increased Methylation) H3K4me3_low H3K4me3 (low) KDM5->H3K4me3_low Demethylates H3K4me3 Transcription Altered Gene Transcription H3K4me3_high->Transcription cluster_cell_prep Cell Preparation & Treatment cluster_chromatin_prep Chromatin Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis CellCulture 1. Cell Culture Treatment 2. JQKD82 Treatment CellCulture->Treatment Crosslinking 3. Formaldehyde Cross-linking Treatment->Crosslinking Lysis 4. Cell Lysis Crosslinking->Lysis Sonication 5. Chromatin Shearing (Sonication) Lysis->Sonication AntibodyIncubation 6. Antibody Incubation (e.g., anti-H3K4me3) Sonication->AntibodyIncubation BeadCapture 7. Protein A/G Bead Capture AntibodyIncubation->BeadCapture Washes 8. Washes BeadCapture->Washes Elution 9. Elution & Reverse Cross-linking Washes->Elution Purification 10. DNA Purification Elution->Purification Analysis 11. qPCR or ChIP-seq Purification->Analysis

References

Application Notes and Protocols for JQKD82 Dihydrochloride Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration route, dosage, and experimental protocols for the use of JQKD82 dihydrochloride in mice, based on preclinical studies in multiple myeloma. JQKD82 is a cell-permeable, selective inhibitor of Lysine Demethylase 5 (KDM5) that has shown significant anti-tumor activity in vivo.[1][2][3]

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and in vivo efficacy data for this compound in mice.

Table 1: Pharmacokinetic Parameters of JQKD82's Active Component (KDM5-C49) in CD1 Mice

ParameterValueAnimal ModelDosageAdministration Route
Maximum Concentration (Cmax)330 µmol/LCD1 mice50 mg/kgIntraperitoneal (i.p.)
Half-life (t½)6 hoursCD1 mice50 mg/kgIntraperitoneal (i.p.)

Data extracted from a pharmacokinetic analysis following a single i.p. injection.[1]

Table 2: In Vivo Efficacy Studies of this compound in NSG Mice with Multiple Myeloma Xenografts

DosageDosing ScheduleAnimal ModelXenograft ModelKey Outcomes
50 mg/kgTwice dailyNSG miceDisseminated MOLP-8 TurboGFP-LucSignificantly reduced tumor burden and prolonged survival.[1][3][4]
75 mg/kgTwice dailyNSG miceSubcutaneous MOLP-8 TurboGFP-LucEvaluated for pharmacodynamic effects; demonstrated target engagement.[1][3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound in mice are provided below.

Protocol 1: Pharmacokinetic Analysis in CD1 Mice

Objective: To determine the pharmacokinetic profile of JQKD82's active metabolite, KDM5-C49, in serum.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS or as specified in the original study)

  • 8-10 week old male CD1 mice

  • Syringes and needles for i.p. injection

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for quantifying KDM5-C49 in serum (e.g., LC-MS/MS)

Procedure:

  • Preparation: Prepare a solution of this compound in the appropriate vehicle at a concentration suitable for a 50 mg/kg dose.

  • Administration: Administer a single 50 mg/kg dose of this compound via intraperitoneal (i.p.) injection to a cohort of CD1 mice.

  • Blood Sampling: Collect blood samples from the mice at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Serum Separation: Process the collected blood samples to separate the serum.

  • Analysis: Analyze the serum samples to determine the concentration of the active component, KDM5-C49, at each time point.

  • Data Interpretation: Calculate pharmacokinetic parameters such as Cmax and half-life from the concentration-time data.

Protocol 2: In Vivo Efficacy Study in a Disseminated Multiple Myeloma Model

Objective: To evaluate the anti-tumor efficacy of this compound in a disseminated multiple myeloma xenograft model.

Materials:

  • This compound

  • Vehicle control

  • MOLP-8 cells engineered to express luciferase (MOLP-8 TurboGFP-Luc)

  • 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice

  • Bioluminescent imaging (BLI) system

  • Calipers for tumor measurement (if applicable)

Procedure:

  • Cell Inoculation: Intravenously inject MOLP-8 TurboGFP-Luc cells into NSG mice.[1]

  • Tumor Engraftment Confirmation: Monitor tumor engraftment and growth using bioluminescent imaging (BLI).

  • Randomization: Once tumors are established, randomize the mice into treatment and vehicle control groups (n=9 per group).[1][5]

  • Treatment Administration: Administer this compound at a dose of 50 mg/kg or vehicle control via i.p. injection twice daily.[1][4]

  • Monitoring Tumor Burden: Serially evaluate tumor burden using BLI throughout the study.[1][5]

  • Survival Analysis: Monitor the survival of the mice in each group and record the date of euthanasia or death.

  • Data Analysis: Compare the tumor burden and survival rates between the JQKD82-treated and vehicle control groups. A significant reduction in tumor burden and an increase in survival in the treated group indicate efficacy.[1][5]

Protocol 3: Pharmacodynamic Study in a Subcutaneous Multiple Myeloma Model

Objective: To assess the pharmacodynamic effects of this compound on target biomarkers in tumor tissue.

Materials:

  • This compound

  • Vehicle control

  • MOLP-8 TurboGFP-Luc cells

  • 6-8 week old female NSG mice

  • Immunohistochemistry (IHC) reagents for H3K4me3, Ki67, and MYC

Procedure:

  • Tumor Implantation: Subcutaneously inject MOLP-8 TurboGFP-Luc cells into the flanks of NSG mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Treat the mice with this compound (e.g., 75 mg/kg, twice daily) or vehicle control for a specified period (e.g., 7 days).[1]

  • Tumor Collection: At the end of the treatment period, euthanize the mice and collect the tumors.

  • Immunohistochemistry: Perform IHC analysis on the tumor samples to assess the levels of H3K4me3, the proliferation marker Ki67, and MYC.[1]

  • Data Interpretation: An increase in H3K4me3 and a decrease in Ki67 and MYC staining in the tumors of JQKD82-treated mice would indicate successful target engagement and anti-proliferative effects.[1]

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Study

G cluster_setup Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Inject MOLP-8 TurboGFP-Luc cells into NSG mice B Confirm tumor engraftment via BLI A->B C Randomize mice into treatment and control groups B->C D Administer JQKD82 (50 mg/kg, i.p., BID) C->D E Administer Vehicle (i.p., BID) C->E F Monitor tumor burden (BLI) D->F G Monitor survival D->G H Collect tumors for PD analysis D->H E->F E->G E->H I Analyze data (Tumor growth inhibition & Survival) F->I G->I H->I

Caption: Workflow for evaluating the in vivo efficacy of JQKD82.

Diagram 2: JQKD82 Signaling Pathway in Multiple Myeloma

G JQKD82 JQKD82 KDM5A KDM5A JQKD82->KDM5A inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 demethylates MYC_Transcription MYC-Driven Transcriptional Output KDM5A->MYC_Transcription supports PTEFb P-TEFb Complex KDM5A->PTEFb interacts with H3K4me3->MYC_Transcription promotes PTEFb->MYC_Transcription enables MYC MYC MYC->MYC_Transcription drives

Caption: JQKD82 inhibits KDM5A, impacting MYC-driven transcription.

References

Troubleshooting & Optimization

JQKD82 dihydrochloride solubility issues in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JQKD82 dihydrochloride. The information is designed to address common solubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: For long-term storage, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO at concentrations up to 50 mM (approximately 28.7 mg/mL).[2] For immediate use in aqueous-based assays, direct dissolution in buffer is also an option.[1]

Q2: Can I prepare a stock solution directly in an aqueous buffer?

A2: Yes, organic solvent-free aqueous solutions can be prepared. JQKD82 hydrochloride is reported to be soluble in PBS (pH 7.2) at concentrations of at least 10 mg/mL.[1][3] However, it is not recommended to store aqueous solutions for more than one day due to potential instability.[1] Always prepare fresh aqueous solutions for your experiments.

Q3: My this compound is not dissolving in my aqueous buffer. What could be the issue?

A3: Several factors can affect the solubility of this compound in aqueous buffers:

  • pH: As a dihydrochloride salt of a weak base, the solubility of JQKD82 is highly pH-dependent.[4][5] The compound is more soluble at acidic pH values where its amine groups are protonated. In neutral or alkaline buffers, the less soluble free base form may be favored, leading to precipitation.[6]

  • Buffer Composition: The presence of other ions in the buffer can sometimes influence solubility. The "common ion effect" can decrease the solubility of hydrochloride salts in buffers containing high concentrations of chloride ions.[5][7][8]

  • Temperature: Solubility can sometimes be increased with gentle warming.[9]

  • Purity and Batch Variation: There can be variations in solubility for the same chemical from different vendors or even between different batches from the same vendor due to factors like polymorphism or degree of hydration.[2]

Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous assay buffer. How can I prevent this?

A4: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the DMSO stock.[10] To mitigate this, it is best to perform serial dilutions of the high-concentration DMSO stock in DMSO first. Then, add the final, more diluted DMSO solution to your aqueous buffer. This minimizes the local concentration of the compound as it is introduced to the aqueous environment, reducing the likelihood of it crashing out of solution. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[9]

Solubility Data Summary

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilitySource
DMSOSparingly soluble (1-10 mg/mL)Cayman Chemical[1][3]
DMSO~28.7 mg/mL (50 mM)MedKoo Biosciences, Tocris Bioscience[2]
PBS (pH 7.2)≥10 mg/mLCayman Chemical[1][3]
WaterSolubleAxon Medchem[11]
EthanolSolubleAxon Medchem[11]

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve Directly in Aqueous Buffer

If you are encountering issues with dissolving solid this compound directly into your aqueous buffer, follow this troubleshooting workflow.

G cluster_0 start Start: Weigh solid This compound add_buffer Add desired volume of aqueous buffer (e.g., PBS, Tris) start->add_buffer vortex Vortex vigorously for 1-2 minutes add_buffer->vortex observe Observe for undissolved solid vortex->observe dissolved Solution is clear. Proceed with experiment. observe->dissolved Yes not_dissolved Solid remains. observe->not_dissolved No sonicate Sonicate in a water bath for 5-10 minutes not_dissolved->sonicate observe2 Observe for undissolved solid sonicate->observe2 observe2->dissolved Yes warm Gently warm solution (e.g., to 37°C) for 10-15 min observe2->warm No observe3 Observe for undissolved solid warm->observe3 observe3->dissolved Yes adjust_ph Lower buffer pH incrementally (e.g., from 7.4 to 7.0, then 6.5) observe3->adjust_ph No fail Insolubility persists. Consider using a DMSO stock. adjust_ph->fail

Troubleshooting workflow for direct aqueous dissolution.
Issue 2: Precipitation Upon Dilution of DMSO Stock

This guide provides a systematic approach to prevent compound precipitation when preparing working solutions from a DMSO stock.

G cluster_1 start Start: Prepare high-concentration stock in 100% DMSO (e.g., 50 mM) serial_dilution Perform intermediate serial dilutions in 100% DMSO start->serial_dilution add_to_buffer Add final diluted DMSO stock to aqueous buffer while vortexing serial_dilution->add_to_buffer observe Observe for signs of precipitation (cloudiness) add_to_buffer->observe stable Solution remains clear. Proceed with experiment. observe->stable No precipitate Precipitation occurs. observe->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents (e.g., Pluronic F-68) - Test alternative buffers precipitate->troubleshoot

Best practices for diluting a DMSO stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Solution in PBS
  • Preparation: Bring both the solid this compound and a bottle of sterile Phosphate Buffered Saline (PBS, pH 7.2) to room temperature.

  • Weighing: Accurately weigh out the desired amount of this compound (e.g., 10 mg) in a sterile conical tube.

  • Dissolution: Add the corresponding volume of PBS (e.g., 1 mL for a 10 mg/mL solution) to the tube.

  • Mixing: Vortex the solution vigorously for 2-3 minutes.

  • Sonication (if necessary): If solid particles remain, place the tube in a water bath sonicator and sonicate for 5-10 minutes.

  • Visual Inspection: Visually confirm that all solid has dissolved and the solution is clear.

  • Use: Use the freshly prepared solution immediately. Do not store for more than one day.[1]

Protocol 2: Kinetic Solubility Assessment in Different Buffers

This protocol helps determine the apparent solubility of this compound in your specific experimental buffers.

  • Stock Preparation: Prepare a 50 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the aqueous buffers of interest (e.g., PBS pH 7.4, Tris-HCl pH 8.0, HEPES pH 7.2).

  • Serial Dilution: In a 96-well plate, add 100 µL of each buffer to multiple wells.

  • Compound Addition: Add 1 µL of the 50 mM DMSO stock to the first well of each buffer series and mix well. This creates a starting concentration of 500 µM.

  • Titration: Perform a serial 2-fold dilution across the plate by transferring 50 µL to the next well containing 50 µL of buffer.

  • Equilibration: Allow the plate to equilibrate at room temperature for 1-2 hours, protected from light.

  • Analysis: Measure the turbidity of each well using a plate reader capable of detecting light scatter (e.g., at 620 nm). The concentration at which a significant increase in turbidity is observed indicates the limit of solubility.

Scientific Background & Visualizations

Impact of pH on Solubility

JQKD82 is a basic compound formulated as a dihydrochloride salt. In solution, it exists in equilibrium between its protonated (ionized) form and its neutral (free base) form. The protonated form is significantly more water-soluble. Lowering the pH shifts the equilibrium towards the more soluble protonated form.

G cluster_2 FreeBase JQKD82 (Free Base) (Less Soluble) Salt JQKD82-2H+ (Ionized Form) (More Soluble) FreeBase->Salt Lower pH Salt->FreeBase Higher pH H_plus + 2H+ OH_minus + 2OH-

Equilibrium of JQKD82 in aqueous solution.
JQKD82 Signaling Pathway

JQKD82 is a prodrug that is converted to KDM5-C49, an inhibitor of the histone demethylase KDM5A.[1] Inhibition of KDM5A leads to an increase in the trimethylation of histone H3 at lysine 4 (H3K4me3), which in turn affects the transcription of downstream targets like MYC.[12]

G cluster_3 JQKD82 JQKD82 (Prodrug) KDM5A KDM5A (Histone Demethylase) JQKD82->KDM5A Inhibits H3K4me3 H3K4me3 Levels KDM5A->H3K4me3 Demethylates MYC MYC Target Gene Transcription H3K4me3->MYC Regulates

Simplified JQKD82 mechanism of action.

References

Potential off-target effects of JQKD82 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of JQKD82 dihydrochloride. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] It is a prodrug that converts to the active metabolite, KDM5-C49, within the cell. The primary on-target effect of JQKD82 is the inhibition of KDM5, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[2] Paradoxically, this increase in the "activating" histone mark results in the downregulation of MYC-driven transcriptional programs, leading to cell growth suppression in models of multiple myeloma.[4][5]

Q2: How selective is this compound for KDM5 enzymes?

This compound is characterized as a selective KDM5 inhibitor.[1][2] It has been shown to have selectivity for the KDM5 family over other lysine demethylases (KDMs).[1] Some data also suggests selectivity for the KDM5A isoform over other KDM5 family members.[1] However, it's important to note that its active metabolite, KDM5-C49, has been reported in some contexts to inhibit other KDMs, such as KDM4 and KDM6, though with lower potency.[6]

Q3: Has a comprehensive off-target kinase screen been published for this compound?

Based on publicly available information, a comprehensive, broad-panel kinase screen for this compound has not been published. While its selectivity for KDM5 demethylases is a key feature, researchers should be aware that, like most small molecule inhibitors, there is a potential for off-target interactions, particularly at higher concentrations.

Q4: What are the known cellular effects of this compound treatment?

The primary reported cellular effects of this compound are a consequence of its on-target KDM5 inhibition:

  • Increased global H3K4me3 levels: Observed in multiple myeloma cell lines.[2]

  • Inhibition of cell growth: Potently suppresses the growth of multiple myeloma cells with an IC50 of approximately 0.42 μM in MM.1S cells.[1][2][3]

  • Induction of G1 cell-cycle arrest: Observed in MM.1S and MOLP-8 cells.[2]

  • Downregulation of MYC target genes: A key downstream effect of KDM5 inhibition by JQKD82.[4]

Any cellular effects observed that cannot be explained by this mechanism of action may warrant investigation into potential off-target effects.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you suspect potential off-target effects of this compound.

Scenario: You are using this compound to study the role of KDM5 in your experimental system. However, you observe a phenotype that is inconsistent with the known functions of KDM5 or previously published data with this inhibitor.

Troubleshooting Workflow

A Unexpected Experimental Result Observed B Step 1: Verify Experimental Parameters A->B C Is the observed effect dose-dependent? B->C D Step 2: Confirm On-Target Engagement C->D Yes L Inconsistent results. Re-evaluate experiment. C->L No E Does JQKD82 treatment increase global H3K4me3 levels in your system? D->E F Step 3: Rule Out Off-Target Effects (Biologically) E->F Yes E->L No G Does KDM5A/B/C/D knockdown or knockout phenocopy the effects of JQKD82? F->G J Phenotype is likely an off-target effect. G->J No K Phenotype is likely an on-target effect. G->K Yes H Step 4: Investigate Potential Off-Targets (Biochemically) I Perform a broad-panel kinase/enzyme screen. H->I J->H

Caption: Troubleshooting workflow for unexpected results with JQKD82.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Unexpected Phenotype 1. Experimental Variability - Verify Reagent Integrity: Ensure your this compound stock is properly stored and has not degraded. - Confirm Concentration: Double-check all calculations for your working solutions. - Consistent Conditions: Ensure consistent cell density, media conditions, and treatment times across experiments.
2. Off-Target Effects - Dose-Response Curve: Perform a dose-response experiment. On-target effects should correlate with the known IC50 for KDM5 inhibition. Effects seen only at very high concentrations are more likely to be off-target. - Confirm On-Target Engagement: Use Western blotting to confirm that JQKD82 treatment increases global H3K4me3 levels in your specific cell type. This validates that the drug is engaging its intended target.
- Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of KDM5A/B/C/D. If the phenotype of KDM5 depletion matches the phenotype of JQKD82 treatment, it is likely an on-target effect. - Use a Structurally Different KDM5 Inhibitor: If available, treat your cells with a KDM5 inhibitor from a different chemical class. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
3. Cell Line-Specific Effects - Test in Multiple Cell Lines: If possible, repeat key experiments in a different cell line to see if the effect is conserved.

Summary of this compound Activity

Parameter Value Cell Line
Target KDM5-
IC50 (Growth Inhibition) 0.42 µMMM.1S
Primary Downstream Effect Inhibition of MYC-driven transcriptionMultiple Myeloma

Experimental Protocols

Protocol 1: Western Blot for H3K4me3 Levels

This protocol is to verify the on-target engagement of this compound in your cell line.

cluster_0 Cell Treatment and Lysis cluster_1 Western Blotting A Seed cells and allow to adhere overnight B Treat with JQKD82 (e.g., 0.1 - 5 µM) and a vehicle control (DMSO) for 24-48 hours A->B C Harvest cells and lyse in RIPA buffer with protease/phosphatase inhibitors B->C D Quantify protein concentration (e.g., BCA assay) C->D E Run equal protein amounts on SDS-PAGE gel D->E F Transfer to PVDF or nitrocellulose membrane E->F G Block membrane (e.g., 5% BSA or milk in TBST) F->G H Incubate with primary antibodies: - Rabbit anti-H3K4me3 - Rabbit anti-Total Histone H3 G->H I Incubate with HRP-conjugated anti-rabbit secondary antibody H->I J Detect with ECL and image I->J

Caption: Experimental workflow for assessing H3K4me3 levels.

Data Analysis: Quantify the band intensity for H3K4me3 and normalize it to the total Histone H3 signal. A dose-dependent increase in the H3K4me3/Total H3 ratio in JQKD82-treated samples compared to the vehicle control indicates on-target activity.

Protocol 2: In Vitro Kinase/Demethylase Profiling

If you have access to a core facility or commercial service, a broad-panel screen is the most direct way to identify potential off-targets.

  • Compound Submission:

    • Provide this compound at a sufficiently high concentration (e.g., 10 mM in DMSO).

  • Assay Type:

    • Request a binding assay (e.g., KiNativ) or an enzymatic assay across a large panel of kinases (e.g., >400 kinases). A common screening concentration is 1 µM.

  • Data Interpretation:

    • The service will provide data on the percent inhibition of each kinase at the tested concentration.

    • Pay close attention to any kinases that are inhibited by >50% at 1 µM. These are potential off-targets.

    • Follow up with dose-response experiments for any significant hits to determine their IC50 values.

Disclaimer: This information is for research use only. The troubleshooting and experimental guidelines are provided as suggestions and should be adapted to your specific experimental context.

References

Optimizing JQKD82 dihydrochloride concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JQKD82 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure you achieve maximum efficacy and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases.[1][2] Its primary mechanism of action involves the inhibition of KDM5A, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3). Paradoxically, this increase in the "activating" H3K4me3 mark results in the downregulation of MYC-driven transcriptional programs, which are critical for the proliferation of multiple myeloma cells.[3][4]

Q2: What is the recommended solvent for dissolving this compound and how should I store the stock solution?

A2: this compound is soluble in DMSO at concentrations up to 50 mM.[1] For long-term storage, it is recommended to store the solid compound at -20°C.[1] DMSO stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Studies on the stability of compounds in DMSO suggest that minimizing water absorption is crucial for long-term stability.[6][7][8]

Q3: What is the known in vitro efficacy of this compound in multiple myeloma cell lines?

A3: this compound has demonstrated potent anti-proliferative activity in various multiple myeloma cell lines. The IC50 value in MM.1S cells is approximately 0.42 µM.[1][2][3] It has also been shown to suppress the growth of a panel of other multiple myeloma cell lines and to reduce the viability of primary multiple myeloma patient samples.[3]

Q4: Are there any known off-target effects of this compound?

A4: JQKD82 is a selective inhibitor of KDM5 demethylases with selectivity for KDM5A over other KDM5 isoforms and does not show activity toward other KDM subfamilies.[9][10] While comprehensive off-target screening data against a broad panel of unrelated proteins is not extensively published, its selectivity has been noted. For instance, a similar KDM5 inhibitor, KDOAM-25, showed no off-target activity on a panel of 55 receptors and enzymes.[11][12] However, as with any small molecule inhibitor, it is always good practice to include appropriate controls to monitor for potential off-target effects, especially at higher concentrations.

Q5: What is a recommended starting concentration range for in vitro experiments?

A5: Based on the known IC50 value of 0.42 µM in MM.1S cells, a good starting point for in vitro experiments would be a dose-response curve ranging from 0.1 µM to 10 µM.[2] For mechanism of action studies, such as observing changes in H3K4me3 levels, concentrations between 0.3 µM and 1 µM have been shown to be effective within 24 hours.[2][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma

Cell Line/Sample TypeAssayEndpointResultReference
MM.1SMTT AssayIC500.42 µM[1][2][3]
Panel of MM cell linesMTT AssayGrowth SuppressionEffective[3]
Primary MM patient samplesCellTiterGloViability Reduction40-50% at 3 µM[3]
MOLP-8Cell Cycle AnalysisG1 ArrestObserved at 1 µM[2]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 20 µM down to 0.08 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations.

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for H3K4me3

Objective: To assess the effect of this compound on global H3K4me3 levels.

Methodology:

  • Cell Treatment: Seed multiple myeloma cells at a density that will allow for logarithmic growth for the duration of the experiment. Treat the cells with this compound (e.g., 0.3 µM and 1 µM) and a vehicle control (DMSO) for 24 hours.[3]

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Cell Treatment: Treat multiple myeloma cells with this compound (e.g., 1 µM) or a vehicle control (DMSO) for 48 hours.[3]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[7]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Potency/Higher than Expected IC50 1. Compound degradation. 2. Suboptimal cell health. 3. Incorrect concentration of stock solution.1. Use a fresh aliquot of this compound. Ensure proper storage of stock solutions. The free form of JQKD82 is known to be unstable.[2] 2. Ensure cells are in the logarithmic growth phase and have low passage numbers. 3. Verify the concentration of your stock solution.
Inconsistent Results in Cell Viability Assays 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Instability of JQKD82 in culture medium.1. Ensure a single-cell suspension before plating and mix gently after seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Prepare fresh dilutions of JQKD82 for each experiment.
No Increase in Global H3K4me3 Levels 1. Insufficient treatment time or concentration. 2. Poor antibody quality. 3. Inefficient histone extraction.1. Increase the incubation time (up to 48 hours) or the concentration of JQKD82. 2. Use a validated antibody for H3K4me3. 3. Ensure your histone extraction protocol is effective and that you are loading enough protein.
Cell Clumping During Cell Cycle Analysis 1. Improper fixation. 2. High cell density.1. Add cold ethanol dropwise while gently vortexing to ensure proper fixation of single cells. 2. Ensure the cell density is not too high during harvesting.
Unexpected Cell Death at Low Concentrations 1. Potential off-target effects. 2. Contamination of the compound or culture.1. Perform control experiments, such as using a structurally different KDM5 inhibitor, to see if the phenotype is consistent. 2. Ensure sterile techniques are used and test for mycoplasma contamination.

Visualizations

G cluster_0 This compound Action JQKD82 This compound KDM5A KDM5A JQKD82->KDM5A Inhibits H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylates MYC_transactivation MYC Target Gene Transactivation KDM5A->MYC_transactivation Cooperates with P-TEFb to promote H3K4me3->MYC_transactivation Increased levels paradoxically inhibit PTEFb P-TEFb Complex PTEFb->MYC_transactivation Promotes Cell_Proliferation Multiple Myeloma Cell Proliferation MYC_transactivation->Cell_Proliferation Drives

Caption: Signaling pathway of this compound in multiple myeloma.

G cluster_1 Experimental Workflow for Concentration Optimization start Start dose_response Perform Dose-Response (e.g., MTT Assay) start->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 mechanism_studies Conduct Mechanism of Action Studies (e.g., Western Blot for H3K4me3) determine_ic50->mechanism_studies Use concentrations around IC50 functional_assays Perform Functional Assays (e.g., Cell Cycle Analysis) determine_ic50->functional_assays Use concentrations around IC50 analyze_data Analyze and Interpret Data mechanism_studies->analyze_data functional_assays->analyze_data end End analyze_data->end

Caption: General workflow for optimizing JQKD82 concentration.

Caption: A logical troubleshooting guide for JQKD82 experiments.

References

Troubleshooting Inconsistent Results with JQKD82 Dihydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving JQKD82 dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a cell-permeable and selective inhibitor of the KDM5 family of histone demethylases.[1][2][3][4] It functions as a prodrug, delivering the active binding molecule, KDM5-C49, which potently blocks KDM5 function.[2][5] This inhibition leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a marker associated with active gene transcription.[1][3][5] Paradoxically, this increase in H3K4me3 can lead to the inhibition of downstream MYC-driven transcriptional output, which is a key mechanism of its anti-myeloma activity.[2][5]

Q2: I'm observing high variability in cell viability or growth inhibition with this compound. What are the potential causes?

Several factors can contribute to inconsistent results in cell-based assays:

  • Compound Stability: The free form of JQKD82 is known to be unstable.[3] Ensure you are using the more stable dihydrochloride or trihydrochloride salt forms.[3][6] Improper storage of the compound or stock solutions can lead to degradation. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[6]

  • Cell Line Sensitivity: Different multiple myeloma cell lines can exhibit varying sensitivity to JQKD82. For example, the MM.1S cell line has a reported IC50 of 0.42 μM after 5 days of treatment.[3][5] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

  • Time-Dependent Effects: The inhibitory effects of JQKD82 on cell growth are both dose- and time-dependent.[3][5] Inconsistent incubation times can lead to variable results. For growth inhibition assays, incubation for at least 5 days is recommended to observe a potent effect.[3][5]

  • Assay Conditions: Ensure consistent cell seeding density, media volume, and incubation conditions (temperature, CO2 levels) across all experiments.

Q3: My western blot or ChIP-seq results for H3K4me3 levels are not showing a consistent increase after JQKD82 treatment. What should I check?

  • Treatment Duration and Concentration: An increase in global H3K4me3 levels in MM.1S cells has been observed with as little as 0.3 μM of JQKD82 after 24 hours.[3][6] Shorter incubation times or lower concentrations may not be sufficient to induce a detectable change.

  • Antibody Quality: The quality and specificity of the H3K4me3 antibody are critical. Ensure your antibody is validated for the application you are using (Western blot, ChIP-seq).

  • Normalization Strategy for ChIP-seq: Global changes in histone modifications can complicate standard ChIP-seq normalization. Consider using a spike-in control, such as Drosophila chromatin, for proper normalization to accurately quantify the global increase in H3K4me3.[5]

  • Cellular Context: The effect of JQKD82 on H3K4me3 may vary between different cell lines or under different culture conditions.

Q4: I am not observing the expected downstream effects on MYC expression. Why might this be?

While JQKD82 treatment leads to a reduction in MYC protein levels and the transcription of MYC target genes, this is a downstream and somewhat paradoxical effect of the global H3K4me3 increase.[2][5]

  • Timing of Analysis: The reduction in MYC expression may occur at a later time point than the initial increase in H3K4me3. Consider performing a time-course experiment to identify the optimal time point for observing changes in MYC levels.

  • Mechanism of Action: The proposed mechanism involves the hypermethylation of H3K4me3 leading to the anchoring of the TFIID complex, which may act as a barrier to productive RNA Polymerase II elongation at MYC target genes.[5] This is a complex process, and its efficiency may be cell-type dependent.

Experimental Protocols and Data

Table 1: In Vitro Experimental Parameters for this compound
ParameterCell LineConcentrationIncubation TimeObserved EffectReference
Growth Inhibition (IC50) MM.1S0.42 μM5 daysInhibition of cell growth[3][5]
Global H3K4me3 Increase MM.1S0.3 μM24 hoursIncreased global H3K4me3 levels[3][6]
Cell Cycle Arrest MM.1S, MOLP-81 μM48 hoursG1 cell-cycle arrest[3][6]
Detailed Methodologies

Cell Viability (MTT) Assay:

  • Seed multiple myeloma cells in a 96-well plate at a predetermined optimal density.

  • Culture the cells with varying concentrations of this compound (e.g., 0.1 μM to 10 μM) for 1 to 5 days.[3][5]

  • At the end of the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength to determine cell viability relative to an untreated control.

Western Blot for H3K4me3:

  • Treat cells (e.g., MM.1S) with this compound (e.g., 0.3 μM) for 24 hours.[3][6]

  • Harvest cells and prepare whole-cell lysates or histone extracts.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for H3K4me3.

  • Use a loading control, such as total Histone H3, for normalization.

  • Incubate with a secondary antibody and detect using an appropriate chemiluminescence substrate.

Visualizing Workflows and Pathways

Troubleshooting Logic for Inconsistent Cell Viability

G cluster_compound Compound Issues cluster_protocol Protocol Variables cluster_cell_line Cell Line Factors start Inconsistent Cell Viability Results check_compound Check Compound Stability and Handling start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_cell_line Verify Cell Line Characteristics start->check_cell_line compound_storage Proper Storage? (-20°C or -80°C) check_compound->compound_storage fresh_solution Fresh Stock Solution? check_compound->fresh_solution incubation_time Consistent Incubation Time? check_protocol->incubation_time concentration Accurate Concentration? check_protocol->concentration seeding_density Consistent Seeding Density? check_protocol->seeding_density cell_passage Low Passage Number? check_cell_line->cell_passage mycoplasma Mycoplasma Contamination? check_cell_line->mycoplasma solution Consistent Results compound_storage->solution Yes re_evaluate_compound Re-evaluate Compound compound_storage->re_evaluate_compound No fresh_solution->solution Yes fresh_solution->re_evaluate_compound No incubation_time->solution Yes re_evaluate_protocol Standardize Protocol incubation_time->re_evaluate_protocol No concentration->solution Yes concentration->re_evaluate_protocol No seeding_density->solution Yes seeding_density->re_evaluate_protocol No cell_passage->solution Yes re_evaluate_cells Use New Cell Stock cell_passage->re_evaluate_cells No mycoplasma->solution No mycoplasma->re_evaluate_cells Yes

A troubleshooting flowchart for inconsistent cell viability results.

Simplified Signaling Pathway of JQKD82 Action

G JQKD82 This compound (Prodrug) KDM5C49 KDM5-C49 (Active Inhibitor) JQKD82->KDM5C49 Cellular Esterases KDM5A KDM5A KDM5C49->KDM5A H3K4me2 H3K4me2 KDM5A->H3K4me2 Demethylation H3K4me3 H3K4me3 KDM5A->H3K4me3 MYC_Transcription MYC-Driven Transcription H3K4me3->MYC_Transcription Paradoxical Inhibition Cell_Growth Multiple Myeloma Cell Growth MYC_Transcription->Cell_Growth

The mechanism of action for JQKD82 in multiple myeloma cells.

General Experimental Workflow for In Vitro Studies

G cluster_assays Example Endpoint Assays start Start prepare_compound Prepare JQKD82 Stock Solution start->prepare_compound treatment Treat Cells with JQKD82 prepare_compound->treatment cell_culture Culture and Seed Multiple Myeloma Cells cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation endpoint_assay Perform Endpoint Assay incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis viability Cell Viability (e.g., MTT) endpoint_assay->viability western Western Blot (e.g., H3K4me3) endpoint_assay->western chip ChIP-seq (H3K4me3) endpoint_assay->chip end End data_analysis->end

A generalized workflow for in vitro experiments using JQKD82.

References

Technical Support Center: JQKD82 Dihydrochloride & Primary Cell Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JQKD82 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in primary cell cultures while minimizing potential cytotoxic effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a cell-permeable and selective inhibitor of the lysine demethylase 5 (KDM5) family of enzymes.[1][2] Its primary mechanism of action involves the inhibition of KDM5, which leads to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3).[2][3] Paradoxically, this increase in the "activating" histone mark H3K4me3 results in the inhibition of downstream MYC-driven transcriptional output, which is crucial for the proliferation of certain cancer cells, such as multiple myeloma.[1][4]

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Caption: Mechanism of action of this compound.

Q2: Is this compound cytotoxic to all primary cells?

Current research suggests that this compound exhibits a degree of selectivity for cancer cells over some normal primary cells. For instance, a study demonstrated that while JQKD82 reduced the viability of primary multiple myeloma patient samples by 40-50% after 5 days of treatment, it had minimal effect on stimulated normal B cells isolated from healthy donors.[4] This suggests a potentially favorable therapeutic index. However, the cytotoxic effects on other types of primary cells have not been extensively reported in publicly available literature. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the sensitivity of their specific primary cell type to JQKD82.

Q3: What are the general strategies to minimize the cytotoxicity of this compound in my primary cell experiments?

Minimizing cytotoxicity is crucial for obtaining reliable and meaningful experimental results. Here are several strategies you can employ:

  • Optimize Drug Concentration and Exposure Time: This is the most critical step. Perform a thorough dose-response and time-course experiment to determine the optimal concentration and duration of treatment that elicits the desired biological effect with minimal toxicity.

  • Ensure High-Quality Primary Cells: The health of your primary cells is paramount. Use cells from a reputable supplier or ensure your isolation and culture techniques yield healthy, viable cells. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.

  • Optimize Cell Culture Conditions:

    • Cell Density: Both sparse and overly confluent cultures can be more sensitive to cytotoxic effects. Ensure you are using an optimal seeding density for your specific primary cell type.[5]

    • Media and Supplements: Use the recommended media and supplements for your primary cells. In some cases, reducing the serum concentration during treatment may mitigate off-target effects.

  • Careful Handling of the Compound:

    • Solvent Concentration: this compound is soluble in DMSO.[6] Ensure the final concentration of DMSO in your culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (media with the same concentration of DMSO) in your experiments.

    • Fresh Preparation: Prepare fresh dilutions of this compound for each experiment to ensure its stability and potency.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound and primary cells.

Issue Possible Cause Suggested Solution
High levels of cell death observed even at low concentrations. Primary cell type is highly sensitive to KDM5 inhibition.- Perform a comprehensive dose-response curve starting from very low concentrations (e.g., nanomolar range).- Reduce the exposure time significantly (e.g., a few hours instead of days).
Poor quality of primary cells.- Assess the viability of your cells before starting the experiment using a method like Trypan Blue exclusion.- If using cryopreserved cells, ensure proper thawing and recovery protocols are followed.
Sub-optimal cell culture conditions.- Optimize cell seeding density.- Ensure the culture medium has the correct pH and supplements.
Inconsistent results between experiments. Variation in primary cell lots or donor characteristics.- If possible, use cells from the same donor or lot for a set of experiments.- Document donor information and passage number for each experiment.
Inconsistent compound preparation or handling.- Always prepare fresh dilutions of this compound from a stock solution.- Ensure thorough mixing of the compound in the culture medium.
No observable effect of this compound. Concentration is too low for the specific primary cell type.- Increase the concentration range in your dose-response experiment.
The experimental endpoint is not sensitive to KDM5 inhibition in your cell type.- Consider assessing a more direct target of KDM5, such as global H3K4me3 levels, by Western blot or immunofluorescence.
Compound has degraded.- Purchase a new batch of this compound from a reputable supplier. Store it according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic and biological effects of this compound.

Cell TypeAssayConcentrationExposure TimeObserved EffectReference
MM.1S (Multiple Myeloma Cell Line) MTT AssayIC50 = 0.42 µM5 daysGrowth suppression[1][7]
Primary Multiple Myeloma Patient Samples (CD138+) CellTiter-Glo3 µM5 days40-50% reduction in cell viability[4][5]
Normal B Cells (from healthy donors) CellTiter-GloUp to 10 µM5 daysInsensitive to the effects of JQKD82[4]
MM.1S and MOLP-8 (Multiple Myeloma Cell Lines) Flow Cytometry1 µM48 hoursG1 cell-cycle arrest[3]

Key Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound in Primary Cells using a Resazurin-Based Viability Assay

This protocol provides a general framework for assessing the dose-dependent cytotoxicity of this compound.

Materials:

  • Primary cells of interest

  • Complete culture medium appropriate for the primary cells

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well, clear-bottom, black-walled tissue culture plates

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: a. Harvest and count your primary cells. b. Seed the cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium. c. Incubate for 24-48 hours to allow for cell attachment and recovery.

  • Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest JQKD82 concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, 72, or 120 hours).

  • Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate for 2-4 hours, or until a color change is observed. c. Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: a. Subtract the background fluorescence (from wells with medium only). b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. c. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

dot

Caption: Workflow for a resazurin-based cytotoxicity assay.

Protocol 2: Assessing On-Target Activity of this compound by Western Blot for H3K4me3

This protocol helps to confirm that JQKD82 is inhibiting its target in your primary cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: a. Treat primary cells with this compound at various concentrations for a specific time (e.g., 24 hours). b. Harvest the cells and lyse them in cold lysis buffer. c. Determine the protein concentration of the lysates.

  • Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary antibody against H3K4me3 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate. g. Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Data Analysis: a. Quantify the band intensities for H3K4me3 and total Histone H3. b. Normalize the H3K4me3 signal to the total Histone H3 signal for each sample. c. Compare the normalized H3K4me3 levels in the treated samples to the vehicle control. An increase in the H3K4me3 signal indicates on-target activity of JQKD82.

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Caption: Workflow for Western blot analysis of H3K4me3.

References

Overcoming resistance to JQKD82 dihydrochloride in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for JQKD82 dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in cancer cell research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cell-permeable, selective inhibitor of the KDM5 family of histone demethylases.[1][2][3] It functions as a prodrug, delivering the active metabolite KDM5-C49 into the cell.[4] The primary mechanism of action involves the inhibition of KDM5, leading to an increase in global H3K4me3 levels.[3][5] Paradoxically, this increase in the "activating" histone mark results in the inhibition of downstream MYC-driven transcriptional output, which is crucial for the growth of certain cancers like multiple myeloma.[1][4]

Q2: In which cancer types has this compound shown efficacy?

A2: this compound has demonstrated significant anti-cancer activity in preclinical models of multiple myeloma.[3][4][6] Studies have shown that it can inhibit the growth of multiple myeloma cell lines and reduce cell viability in primary patient samples.[4] Its broad anti-cancer potential is suggested by its effectiveness against a panel of various cancer cell lines.

Q3: What is the difference between this compound and its active metabolite, KDM5-C49?

A3: JQKD82 is a prodrug designed for improved cell permeability.[4] Once inside the cell, it is metabolized into KDM5-C49, the active molecule that directly inhibits the KDM5 enzymes.[4] JQKD82 is significantly more potent in cell-based assays compared to KDM5-C49 due to its enhanced cellular uptake.[4]

Q4: Are there any known biomarkers for sensitivity to this compound?

A4: While specific biomarkers for JQKD82 sensitivity are still under investigation, its mechanism of action suggests that cancers with a dependency on MYC-driven transcription, such as multiple myeloma, are likely to be more sensitive.[4][6] Additionally, the expression levels of KDM5 family members (KDM5A, KDM5B, KDM5C, KDM5D) could potentially influence sensitivity.

Troubleshooting Guide

This guide addresses potential issues you may encounter during your experiments with this compound, with a focus on overcoming resistance.

Issue 1: Reduced or Lack of Efficacy in Cancer Cells

If you observe a diminished or complete lack of response to this compound in your cancer cell line, it could be indicative of intrinsic or acquired resistance.

Potential Cause 1: Altered Epigenetic Landscape

Recent studies on acquired resistance to KDM5 inhibitors, including the active form of JQKD82 (KDM5-C49), in breast cancer models suggest that resistance can be mediated by a shift in the epigenetic landscape. This can involve:

  • Increased Polycomb Repressive Complex 2 (PRC2) activity: This leads to higher global levels of H3K27me3, a repressive histone mark.[7]

  • Transition to a less-differentiated, stem cell-like state: This cellular state is often associated with broader drug resistance.[7]

Troubleshooting Strategy 1: Combination Therapy with a PRC2 Inhibitor

  • Rationale: To counteract the increased PRC2 activity observed in KDM5 inhibitor-resistant cells, a combination therapy approach can be employed.

  • Experimental Approach: Co-treat the JQKD82-resistant cells with a PRC2 inhibitor, such as GSK126. This has been shown to re-sensitize resistant cells to KDM5 inhibition.[7]

  • Expected Outcome: A synergistic or additive effect on cell growth inhibition and apoptosis.

Potential Cause 2: Activation of Bypass Signaling Pathways

Overexpression or activation of alternative survival pathways can compensate for the inhibition of KDM5. While not yet specifically demonstrated for JQKD82, general resistance mechanisms to KDM5 inhibitors in various cancers include:

  • Activation of PI3K/AKT/mTOR signaling. [8][9]

  • Upregulation of the ROCK1 pathway. [8]

Troubleshooting Strategy 2: Combination with Targeted Inhibitors

  • Rationale: Simultaneously targeting the primary pathway (KDM5) and the compensatory pathway can overcome resistance.

  • Experimental Approach:

    • Perform a screen of small molecule inhibitors targeting common resistance pathways (e.g., PI3K, AKT, mTOR, ROCK inhibitors) in combination with this compound.

    • Use western blotting or other relevant assays to confirm the activation of a specific bypass pathway in your resistant cell line.

    • Based on the screening and pathway analysis, select a suitable combination for further in vitro and in vivo validation.

Potential Cause 3: Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1, can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and efficacy.[8][9]

Troubleshooting Strategy 3: Co-treatment with an ABC Transporter Inhibitor

  • Rationale: Blocking the drug efflux pumps can increase the intracellular concentration of the active compound.

  • Experimental Approach:

    • Assess the expression of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2) in your resistant cell line using qPCR or western blotting.

    • If overexpression is confirmed, co-treat the cells with this compound and a known inhibitor of the overexpressed transporter (e.g., verapamil for ABCB1, MK-571 for ABCC1).

    • Measure cell viability to determine if the resistance is reversed.

Issue 2: Inconsistent Results Between Experiments

Variability in experimental outcomes can be frustrating. Here are some common factors to consider:

  • Compound Stability: Ensure that this compound is stored correctly as per the manufacturer's instructions to maintain its activity.

  • Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines and use them at a consistent and low passage number to avoid phenotypic drift.

  • Experimental Conditions: Maintain consistency in cell seeding density, treatment duration, and assay protocols.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound and Related Compounds in Multiple Myeloma Cells

CompoundCell LineIC50 (µM)AssayReference
This compoundMM.1S0.42Growth Inhibition[4]
KDM5-C70MM.1S3.1Growth Inhibition[4]
KDM5-C49MM.1S>10Growth Inhibition[4]

Table 2: Effect of this compound on Primary Multiple Myeloma Patient Samples

TreatmentConcentrationDurationEffect on Cell ViabilityReference
This compoundNot specified5 days40-50% reduction[4]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then dilute in culture medium to the final desired concentrations.

  • Treatment: Add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control. Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. normalized response).

Protocol 2: Western Blotting for H3K4me3 and H3K27me3 Levels
  • Cell Lysis: Treat cells with this compound and/or other inhibitors for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against H3K4me3 (1:1000), H3K27me3 (1:1000), and a loading control (e.g., total Histone H3, 1:2000) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize the levels of H3K4me3 and H3K27me3 to the loading control.

Visualizations

JQKD82_Mechanism_of_Action JQKD82 This compound (Prodrug) KDM5_C49 KDM5-C49 (Active Metabolite) JQKD82->KDM5_C49 Cellular Metabolism KDM5 KDM5 Enzyme KDM5_C49->KDM5 Inhibition H3K4me3 H3K4me3 (Histone Mark) KDM5->H3K4me3 Demethylation MYC_Transcription MYC-driven Transcription H3K4me3->MYC_Transcription Inhibition (Paradoxical Effect) Cell_Growth Cancer Cell Growth and Proliferation MYC_Transcription->Cell_Growth Promotion

Caption: Mechanism of action of this compound.

Resistance_Pathway cluster_0 JQKD82 Treatment cluster_1 Resistance Mechanism cluster_2 Overcoming Resistance JQKD82 JQKD82 dihydrochloride PRC2 Increased PRC2 Activity JQKD82->PRC2 Acquired Resistance H3K27me3 Increased H3K27me3 PRC2->H3K27me3 Resensitization Re-sensitization to JQKD82 Stem_like Stem Cell-like State H3K27me3->Stem_like Stem_like->JQKD82 Resistance PRC2_inhibitor PRC2 Inhibitor (e.g., GSK126) PRC2_inhibitor->PRC2 Inhibition PRC2_inhibitor->Resensitization

Caption: A potential resistance pathway to KDM5 inhibitors and a strategy to overcome it.

Troubleshooting_Workflow cluster_0 Investigate Potential Causes cluster_1 Implement Troubleshooting Strategies Start Reduced Efficacy of JQKD82 Observed Check_Epigenetic 1. Assess Epigenetic Marks (H3K4me3, H3K27me3) Start->Check_Epigenetic Check_Pathways 2. Profile Bypass Signaling Pathways Start->Check_Pathways Check_Efflux 3. Measure ABC Transporter Expression Start->Check_Efflux Combine_PRC2i Combine with PRC2 Inhibitor Check_Epigenetic->Combine_PRC2i If H3K27me3 is high Combine_Targeted Combine with Targeted Inhibitor Check_Pathways->Combine_Targeted If bypass pathway is active Combine_Effluxi Combine with Efflux Pump Inhibitor Check_Efflux->Combine_Effluxi If transporter is overexpressed Outcome Evaluate Restoration of Sensitivity Combine_PRC2i->Outcome Combine_Targeted->Outcome Combine_Effluxi->Outcome

Caption: Experimental workflow for troubleshooting resistance to this compound.

References

JQKD82 dihydrochloride lot-to-lot variability and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding JQKD82 dihydrochloride, focusing on potential lot-to-lot variability and robust quality control practices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, selective inhibitor of lysine demethylase 5 (KDM5).[1] It has demonstrated selectivity for the KDM5A isoform over other KDM5 isoforms.[1] The primary mechanism of action involves the inhibition of KDM5, which leads to the hypermethylation of histone H3 lysine 4 trimethylation (H3K4me3), a marker associated with active gene transcription.[2] This activity has been shown to downregulate MYC targets and suppress the growth of multiple myeloma cells.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: this compound should be stored at -20°C.[1] For stock solutions, it is recommended to store them at -80°C for up to six months or at -20°C for up to one month.[3] It is advisable to prepare working solutions for in vivo experiments fresh on the same day of use.[3] Always refer to the Certificate of Analysis (CoA) for lot-specific storage recommendations.[4]

Q3: What is the typical purity of this compound?

A3: Commercially available this compound is typically supplied with a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1]

Q4: How can I be sure of the quality and consistency of a new lot of this compound?

A4: It is crucial to obtain the lot-specific Certificate of Analysis (CoA) from the supplier. This document provides detailed information on the purity, identity, and other quality control parameters for that specific batch. For critical experiments, it is also recommended to perform in-house quality control checks.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results between different lots of this compound.

  • Potential Cause: Lot-to-lot variability in purity, isomeric composition, or the presence of residual solvents or impurities. Although reputable suppliers adhere to strict quality control, minor variations can occur.[5][6]

  • Troubleshooting Steps:

    • Compare Certificates of Analysis (CoA): Carefully review the CoAs for each lot used. Look for any reported differences in purity, appearance, or other analytical data.

    • In-house Analytical Verification: If possible, perform an independent analysis of the different lots. Techniques like HPLC can confirm purity, while Mass Spectrometry can verify the molecular weight.

    • Functional Assay Validation: Before use in a large-scale or critical experiment, test each new lot in a small-scale functional assay to confirm its activity and potency (e.g., a cell-based assay measuring MYC target gene expression or cell viability). Compare the results with those from a previously validated lot.

    • Solubility Check: Ensure that each lot dissolves as expected according to the supplier's datasheet. Incomplete dissolution can lead to lower effective concentrations.

Issue 2: Reduced or no activity of this compound in an experiment.

  • Potential Cause: Degradation of the compound due to improper storage or handling, or incorrect preparation of the stock solution.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature of -20°C for the solid and appropriate temperatures for stock solutions.[3]

    • Check Solution Preparation: Review the calculations and procedures used to prepare the stock solution. Ensure the correct solvent (typically DMSO) was used and that the compound was fully dissolved.

    • Use a Freshly Prepared Solution: If the stock solution is old, prepare a fresh one from the solid compound and re-run the experiment. For in vivo studies, it is recommended to prepare solutions fresh daily.[3]

    • Perform a Positive Control: Include a positive control in your experiment that is known to be affected by KDM5 inhibition to ensure the experimental system is working correctly.

Quantitative Data Summary

Table 1: General Specifications of this compound

ParameterValueSource
Molecular Weight573.56 g/mol
FormulaC₂₇H₄₀N₄O₅·2HCl
Purity≥98% (by HPLC)[1]
Storage Temperature-20°C[1]
CAS Number2863635-05-4

Table 2: Solubility of this compound

SolventMaximum ConcentrationSource
DMSO50 mM (28.68 mg/mL)[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.7356 mg of this compound (based on a molecular weight of 573.56 g/mol ). Note: Refer to the lot-specific molecular weight on the CoA as it may vary due to hydration.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the solid compound. For 5.7356 mg, this would be 1 mL.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3]

Protocol 2: In Vitro Cell Growth Inhibition Assay

  • Cell Plating: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium. Add the dilutions to the cells. Include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the cells for a specified period (e.g., 1 to 5 days).[7]

  • Viability Assessment: Measure cell viability using a standard method such as an MTS or MTT assay.

  • Data Analysis: Plot the cell viability against the log of the this compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%). The reported IC₅₀ for MM.1S cells is 0.42 µmol/L.[1]

Visualizations

Lot_Validation_Workflow cluster_procurement Procurement cluster_qc In-House Quality Control cluster_decision Decision cluster_outcome Outcome start Receive New Lot of This compound coa Obtain and Review Certificate of Analysis (CoA) start->coa solubility Confirm Solubility in Recommended Solvent coa->solubility analytical Analytical Verification (Optional) e.g., HPLC, MS functional Perform Small-Scale Functional Assay analytical->functional solubility->analytical compare Results Consistent with Previous Lot/CoA? functional->compare pass Release Lot for General Experimental Use compare->pass Yes fail Quarantine Lot Contact Supplier Investigate Discrepancy compare->fail No

Caption: Workflow for validating a new lot of this compound.

Signaling_Pathway JQKD82 This compound Cell_Growth Multiple Myeloma Cell Growth JQKD82->Cell_Growth Suppresses Inhibition JQKD82->Inhibition KDM5A KDM5A H3K4me3 H3K4me3 (Histone Mark for Active Transcription) KDM5A->H3K4me3 Demethylation MYC_Targets MYC Target Genes H3K4me3->MYC_Targets Upregulation MYC_Targets->Cell_Growth Promotes Inhibition->KDM5A Activation

Caption: Simplified signaling pathway of this compound.

References

Validation & Comparative

JQKD82 Dihydrochloride vs. KDM5-C70: A Comparative Guide on Potency for KDM5 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, the development of potent and selective inhibitors for histone demethylases has become a focal point for therapeutic intervention in oncology and other diseases. Among these, the lysine-specific demethylase 5 (KDM5) family of enzymes represents a critical target. This guide provides a detailed comparison of two prominent KDM5 inhibitors, JQKD82 dihydrochloride and KDM5-C70, with a focus on their potency, mechanism of action, and the experimental frameworks used for their evaluation.

Executive Summary

Both this compound and KDM5-C70 are cell-permeable prodrugs that are metabolized into the active KDM5 inhibitor, KDM5-C49.[1][2] However, JQKD82 is engineered for more efficient cellular delivery of the active compound.[1] This enhanced delivery translates to significantly greater potency in cellular assays. Experimental data demonstrates that JQKD82 is approximately 7-fold more potent than KDM5-C70 in inhibiting the proliferation of multiple myeloma cells.[1] While both compounds ultimately lead to an increase in the H3K4me3 histone mark, the superior cellular activity of JQKD82 positions it as a more potent agent for studying KDM5 inhibition in cellular and in vivo models.

Data Presentation

Cellular Potency

The anti-proliferative activity of JQKD82 and KDM5-C70 was assessed in the MM.1S multiple myeloma cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized below.

CompoundCell LineAssayIC50 (µM)Reference
JQKD82MM.1SMTT Assay0.42[1][3]
KDM5-C70MM.1SMTT Assay3.1[1][4]
KDM5-C49 (Active Metabolite)MM.1SMTT Assay> 10[1]
Biochemical Potency of the Active Metabolite (KDM5-C49)

As both JQKD82 and KDM5-C70 are prodrugs of KDM5-C49, the biochemical potency of KDM5-C49 against the KDM5 isoforms is a key indicator of their on-target activity.

CompoundTargetIC50 (nM)Reference
KDM5-C49KDM5A40[5]
KDM5-C49KDM5B160[5]
KDM5-C49KDM5C100[5]

It is noted that JQKD82 demonstrates some selectivity for KDM5A over other KDM5 isoforms in biochemical assays, though specific IC50 values for the prodrug are not detailed in the available literature.

Mechanism of Action and Signaling Pathway

KDM5 enzymes are histone demethylases that specifically remove methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3), a mark associated with active gene transcription.[1][2] Both JQKD82 and KDM5-C70, through their active metabolite KDM5-C49, inhibit the demethylase activity of the KDM5 family. This inhibition leads to a global increase in H3K4me3 levels.[1]

In the context of multiple myeloma, KDM5A has been shown to interact with the positive transcription elongation factor b (P-TEFb) complex and cooperate with the oncogene MYC to drive the transcription of MYC target genes.[1][2] The inhibition of KDM5A by JQKD82, despite increasing the "activating" H3K4me3 mark, paradoxically leads to the downregulation of MYC-driven transcriptional output.[1][2] This is thought to occur through the impairment of RNA Polymerase II (RNAPII) phosphorylation, a critical step in transcriptional elongation, which is mediated by TFIIH (containing CDK7) and P-TEFb (containing CDK9).[1][2]

KDM5_Pathway cluster_nucleus Nucleus cluster_promoter Promoter Region JQKD82 JQKD82 / KDM5-C70 (Prodrugs) KDM5C49 KDM5-C49 (Active Inhibitor) JQKD82->KDM5C49 Metabolism KDM5A KDM5A KDM5C49->KDM5A Inhibits H3K4me3 H3K4me3 (Histone Mark) KDM5C49->H3K4me3 Increases KDM5A->H3K4me3 Demethylates Transcription MYC Target Gene Transcription Elongation KDM5A->Transcription Supports MYC MYC MYC->Transcription Drives PTEFb P-TEFb (CDK9) RNAPII RNAPII PTEFb->RNAPII Phosphorylates Ser2 TFIIH TFIIH (CDK7) TFIIH->RNAPII Phosphorylates Ser5 RNAPII->Transcription H3K4me3->Transcription Paradoxically Inhibits (via impaired RNAPII phosphorylation)

KDM5 Inhibition Signaling Pathway

Experimental Protocols

Cellular Proliferation Assay (MTT Assay)

The potency of JQKD82 and KDM5-C70 in inhibiting cell growth was determined using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Multiple myeloma cells (e.g., MM.1S) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (JQKD82, KDM5-C70) or vehicle control (DMSO) for a specified period (e.g., 5 days).

  • MTT Addition: Following the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve.

Biochemical KDM5 Demethylase Assay (e.g., AlphaLISA or HTRF)

The direct inhibitory effect of compounds on the enzymatic activity of KDM5 isoforms is measured using in vitro biochemical assays. Homogeneous proximity-based assays like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or HTRF (Homogeneous Time-Resolved Fluorescence) are commonly employed for high-throughput screening.

Principle (AlphaLISA): This assay relies on the proximity of two types of beads: a donor bead and an acceptor bead. The KDM5 enzyme, a biotinylated histone H3 peptide substrate (e.g., H3K4me3), and the test inhibitor are incubated together. A primary antibody that recognizes the demethylated product (H3K4me2) and an anti-species acceptor bead are added. Streptavidin-coated donor beads bind to the biotinylated peptide. If the enzyme is active, the demethylated product is formed, bringing the donor and acceptor beads into close proximity. Upon excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. An active inhibitor will prevent this process, leading to a decrease in the signal.

Workflow:

AlphaLISA_Workflow cluster_assay Biochemical KDM5 Inhibition Assay Start Incubate KDM5 Enzyme, Biotin-H3K4me3 Substrate, & Test Compound Reaction Demethylation Reaction Start->Reaction Detection Add Detection Reagents: - Anti-H3K4me2 Antibody - Acceptor Beads - Donor Beads Reaction->Detection Signal Measure AlphaLISA Signal Detection->Signal Analysis Calculate IC50 Signal->Analysis

Biochemical Assay Workflow

Protocol Outline:

  • Reaction Setup: Recombinant KDM5 enzyme, a biotinylated H3K4me3 peptide substrate, and various concentrations of the inhibitor are incubated in an assay buffer.

  • Enzymatic Reaction: The reaction is allowed to proceed for a defined time at a specific temperature.

  • Detection: A mixture containing an antibody specific for the demethylated product (H3K4me2), acceptor beads conjugated to a secondary antibody, and streptavidin-coated donor beads is added.

  • Signal Measurement: After a final incubation, the plate is read on a compatible microplate reader.

  • Data Analysis: The signal is inversely proportional to the inhibitor's activity. IC50 values are determined from the dose-response curves.

Conclusion

In the comparative analysis of this compound and KDM5-C70, JQKD82 emerges as a more potent inhibitor of KDM5 activity in a cellular context. This is primarily attributed to its superior design as a prodrug, enabling more efficient delivery of the active metabolite, KDM5-C49, into cells. While both compounds target the KDM5 family of histone demethylases and induce an increase in H3K4me3 levels, the significantly lower cellular IC50 of JQKD82 makes it a more powerful tool for researchers investigating the biological consequences of KDM5 inhibition and for the development of potential therapeutic strategies targeting this important epigenetic regulator. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other KDM5 inhibitors.

References

Comparative Guide to JQKD82 Dihydrochloride in Multiple Myeloma Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of JQKD82 dihydrochloride with other therapeutic alternatives for multiple myeloma (MM). It is intended for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visualizations to support experimental design and interpretation.

Introduction to this compound

This compound is a cell-permeable, selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1] It functions as a prodrug, delivering the active molecule KDM5-C49 to potently block KDM5 function within multiple myeloma cells.[1] The primary mechanism of action involves the inhibition of KDM5A, a negative regulator of histone H3 lysine 4 trimethylation (H3K4me3), a marker of active gene transcription.[2] Paradoxically, while JQKD82 increases global H3K4me3 levels, it leads to the inhibition of MYC-driven transcriptional output, a key oncogenic driver in multiple myeloma.[1][2] This targeted epigenetic modulation makes JQKD82 a promising therapeutic candidate for this malignancy.

Performance Comparison

In Vitro Efficacy of KDM5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JQKD82 and its precursors in the MM.1S multiple myeloma cell line. JQKD82 demonstrates significantly greater potency compared to its related compounds, KDM5-C49 and KDM5-C70.[2]

CompoundMM.1S IC50 (µM)
This compound 0.42 [2]
KDM5-C49>10[2]
KDM5-C703.1[2]
Comparative Efficacy with Standard and Novel MM Therapies

This table provides a comparative overview of the in vitro efficacy of this compound against other established and novel therapeutic agents used in multiple myeloma research. The data is presented across a panel of common multiple myeloma cell lines.

CompoundMM.1S (IC50)RPMI-8226 (IC50)U266 (IC50)OPM-2 (IC50)KMS-11 (IC50)MOLP-8 (IC50)
This compound 0.42 µM[2]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Bortezomib~0.003 µM[3]15.9 nM[4]7.1 nM[4]Not ReportedNot ReportedNot Reported
Lenalidomide<10 µM[5]<10 µM[6]>10 µM[6]<10 µM[6]>10 µM[7]Not Reported
PomalidomideNot Reported8 µM[1]Not Reported10 µM[1]Not ReportedNot Reported
Dexamethasone11 nM (with Selinexor)[8]Not ReportedNot ReportedNot Reported24.7 µM[7]Not Reported

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of new studies.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of JQKD82 and other compounds on the proliferation of multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of this compound and other test compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells. For negative controls, add medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions. For a positive control, use a known cytotoxic agent like bortezomib.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Multiple myeloma cells

  • This compound and other test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with JQKD82 or other compounds as described in the MTT assay protocol for the desired time period (e.g., 48 hours).

  • Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and gates.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment.

Materials:

  • Multiple myeloma cells

  • This compound and other test compounds

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Treat cells with JQKD82 or other compounds for the desired duration (e.g., 24-48 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours or overnight.

  • Wash the cells with PBS and resuspend the pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

In Vivo Xenograft Model

This protocol outlines a disseminated multiple myeloma model to evaluate the in vivo efficacy of JQKD82.

Animal Model:

  • NOD-scid IL2Rgamma-null (NSG) mice

Procedure:

  • Inject 1 x 10^6 MOLP-8 cells expressing luciferase intravenously into NSG mice.

  • Monitor tumor engraftment and growth by bioluminescence imaging.

  • Once the tumor is established, randomize mice into treatment and control groups.

  • Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally twice daily. The vehicle control may consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

  • Monitor tumor burden via bioluminescence imaging and overall survival.

Visualizations

Signaling Pathway of JQKD82 in Multiple Myeloma

JQKD82_Pathway JQKD82 JQKD82 dihydrochloride KDM5A KDM5A JQKD82->KDM5A Inhibits Cell_Growth MM Cell Growth & Proliferation JQKD82->Cell_Growth Inhibits H3K4me3 H3K4me3 (Histone Mark) KDM5A->H3K4me3 Demethylates Transcription MYC Target Gene Transcription H3K4me3->Transcription Promotes MYC_Complex MYC/P-TEFb Complex MYC_Complex->Transcription Activates Transcription->Cell_Growth Drives

Caption: JQKD82 inhibits KDM5A, leading to increased H3K4me3 and subsequent suppression of MYC-driven transcription.

Experimental Workflow for In Vitro Drug Screening

Drug_Screening_Workflow cluster_assays Endpoint Assays start Start: Seed MM Cells in 96-well plates treatment Treat with JQKD82 & Control Compounds start->treatment incubation Incubate for 48-72h treatment->incubation mtt MTT Assay (Viability) incubation->mtt annexin Annexin V/PI Staining (Apoptosis) incubation->annexin pi PI Staining (Cell Cycle) incubation->pi analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution mtt->analysis annexin->analysis pi->analysis

Caption: Workflow for evaluating the in vitro efficacy of JQKD82 in multiple myeloma cell lines.

Logical Relationship of Control Experiments

Control_Experiments cluster_invitro In Vitro Controls cluster_invivo In Vivo Controls Negative_Control_Vitro Negative Control: Vehicle (e.g., DMSO) Positive_Control_Vitro Positive Control: Bortezomib or Dexamethasone Negative_Control_Vivo Negative Control: Vehicle Formulation Positive_Control_Vivo Positive Control: Established MM Therapy (e.g., Bortezomib) Experimental_Group Experimental Group: JQKD82 Treatment Experimental_Group->Negative_Control_Vitro Compare to Experimental_Group->Positive_Control_Vitro Compare to Experimental_Group->Negative_Control_Vivo Compare to Experimental_Group->Positive_Control_Vivo Compare to

Caption: Essential positive and negative controls for in vitro and in vivo studies of JQKD82.

References

JQKD82 Dihydrochloride: A Potent and Selective KDM5 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the on-target effects of JQKD82 dihydrochloride, in comparison with other KDM5 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound is a cell-permeable small molecule that serves as a potent and selective inhibitor of the KDM5 family of histone demethylases.[1][2] As a prodrug, JQKD82 is efficiently delivered into cells where it is converted to its active metabolite, KDM5-C49.[1][3] This active form targets the catalytic activity of KDM5 enzymes, leading to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription.[2][3] Notably, the inhibition of KDM5 by JQKD82 has been shown to paradoxically suppress the transcriptional output driven by the MYC oncogene, highlighting its therapeutic potential in cancers such as multiple myeloma.[1][3]

Comparative Efficacy and Selectivity

JQKD82 has demonstrated superior potency in cellular assays when compared to other KDM5 inhibitors. For instance, in MM.1S multiple myeloma cells, JQKD82 exhibited a significantly lower half-maximal inhibitory concentration (IC50) for growth suppression than KDM5-C70 and KDM5-C49.[3] This enhanced cellular activity is attributed to its improved cell permeability as a prodrug.[3]

Biochemically, JQKD82 shows selectivity for KDM5A over other KDM5 isoforms and lacks significant activity against other lysine demethylase families, such as KDM3.[3] This selectivity is crucial for minimizing off-target effects and providing a specific tool for interrogating KDM5 biology.

InhibitorTarget(s)IC50 (MM.1S cells)Key Features
This compound KDM5 (pan-inhibitor, selective for KDM5A)0.42 µMCell-permeable prodrug of KDM5-C49; increases global H3K4me3; inhibits MYC-driven transcription.[1][2][3]
KDM5-C70 KDM53.1 µMEster prodrug with lower cellular potency compared to JQKD82.[3]
KDM5-C49 KDM5> 10 µMActive metabolite, but with poor cell permeability.[3]
CPI-455 KDM5 (pan-inhibitor)10 nM (for KDM5A, biochemical assay)Potent pan-KDM5 inhibitor with high selectivity over other JmjC domain-containing proteins.[4][5][6]
KDOAM-25 KDM5 (pan-inhibitor)<100 nM (biochemical assay for KDM5A-D)Potent and selective KDM5 inhibitor; impairs proliferation of MM1S myeloma cells.[7][8]

Signaling Pathway and Mechanism of Action

JQKD82 exerts its anti-cancer effects by modulating the epigenetic landscape, specifically by inhibiting the demethylase activity of KDM5. This leads to an accumulation of H3K4me3 at the transcription start sites of genes. In the context of multiple myeloma, KDM5A cooperates with the transcription factor MYC to regulate the expression of MYC target genes.[3][9] By inhibiting KDM5A, JQKD82 causes hypermethylation of H3K4me3 at these loci, which paradoxically leads to transcriptional repression.[3] This is thought to occur through the ectopic anchoring of transcriptional regulatory proteins and a reduction in RNA Polymerase II (RNAPII) phosphorylation, ultimately leading to RNAPII pausing and inhibition of transcription elongation.[3]

JQKD82_Signaling_Pathway JQKD82 Mechanism of Action on KDM5 and MYC Signaling JQKD82 JQKD82 dihydrochloride KDM5C49 KDM5-C49 (Active Metabolite) JQKD82->KDM5C49 Cellular Uptake & Conversion KDM5A KDM5A KDM5C49->KDM5A Inhibition H3K4me3 H3K4me3 (Histone Mark) KDM5C49->H3K4me3 Increase KDM5A->H3K4me3 Demethylation MYC_Targets MYC Target Genes KDM5A->MYC_Targets Co-activation H3K4me3->MYC_Targets Transcriptional Activation Transcription Transcription Elongation H3K4me3->Transcription Paradoxical Inhibition MYC MYC (Transcription Factor) MYC->MYC_Targets Binding & Activation MYC_Targets->Transcription Cell_Growth Multiple Myeloma Cell Growth Transcription->Cell_Growth

Caption: Mechanism of JQKD82 action on the KDM5-MYC signaling axis.

Experimental Validation Protocols

To validate the on-target effects of JQKD82 and compare it with other KDM5 inhibitors, a series of biochemical and cellular assays can be employed.

In Vitro KDM5 Demethylase Inhibition Assay

This assay biochemically measures the ability of an inhibitor to block the enzymatic activity of KDM5.

  • Principle: A recombinant KDM5 enzyme is incubated with a histone H3 peptide substrate trimethylated at lysine 4 (H3K4me3), the inhibitor, and co-factors (Fe(II) and α-ketoglutarate). The demethylation reaction is then quantified, often using methods like AlphaScreen, mass spectrometry (MALDI-TOF/MS), or fluorescence polarization.[10]

  • Protocol Outline:

    • Prepare a reaction buffer containing the recombinant KDM5 enzyme.

    • Add serial dilutions of the test inhibitor (e.g., JQKD82) and a vehicle control.

    • Initiate the reaction by adding the H3K4me3 peptide substrate and co-factors.

    • Incubate at a controlled temperature for a specific time.

    • Stop the reaction and measure the amount of demethylated product or remaining substrate.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Proliferation Assay

This assay determines the effect of the inhibitor on the growth of cancer cell lines.

  • Principle: Cells are treated with the inhibitor over several days, and cell viability is measured to determine the concentration that inhibits growth by 50% (IC50).

  • Protocol Outline:

    • Seed cancer cells (e.g., MM.1S) in 96-well plates.

    • After allowing the cells to adhere, treat them with a range of concentrations of the inhibitor (e.g., 0.1-10 µM for JQKD82) or DMSO as a control.[2]

    • Incubate for a period of 1 to 5 days.[2]

    • Assess cell viability using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[11]

    • Determine the IC50 values from the dose-response curves.

Western Blot for Global H3K4me3 Levels

This method visualizes the increase in global H3K4me3 levels within cells following inhibitor treatment, confirming target engagement.

  • Principle: Cells are treated with the inhibitor, and total histones are extracted. Western blotting is then used to detect the levels of H3K4me3 and a loading control (e.g., total Histone H3).

  • Protocol Outline:

    • Treat cells (e.g., MM.1S) with the inhibitor (e.g., 0.3 µM JQKD82) for 24 hours.[2]

    • Harvest the cells and extract histones using an acid extraction protocol.

    • Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me3 and total H3.

    • Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative increase in H3K4me3.

Experimental_Workflow Experimental Workflow for Validating KDM5 Inhibitors cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation InVitroAssay In Vitro KDM5 Demethylase Assay IC50_Biochem Biochemical IC50 InVitroAssay->IC50_Biochem CellCulture Cancer Cell Lines (e.g., MM.1S) InhibitorTreatment Inhibitor Treatment (JQKD82, Alternatives) CellCulture->InhibitorTreatment CellProliferation Cell Proliferation Assay InhibitorTreatment->CellProliferation WesternBlot Western Blot for H3K4me3 InhibitorTreatment->WesternBlot ChIP_Seq ChIP-Seq for H3K4me3 InhibitorTreatment->ChIP_Seq IC50_Cell Cellular IC50 CellProliferation->IC50_Cell GlobalH3K4me3 Global H3K4me3 Increase WesternBlot->GlobalH3K4me3 GenomeWideH3K4me3 Genome-wide H3K4me3 Occupancy ChIP_Seq->GenomeWideH3K4me3

Caption: Workflow for biochemical and cellular validation of KDM5 inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq provides a genome-wide profile of H3K4me3 occupancy, revealing the specific genomic loci affected by KDM5 inhibition.

  • Principle: Chromatin is cross-linked, sheared, and then immunoprecipitated using an antibody specific for H3K4me3. The enriched DNA is then sequenced to identify the genomic regions where this histone mark is located.

  • Protocol Outline:

    • Treat cells with the KDM5 inhibitor or a control.

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments.

    • Incubate the sheared chromatin with an antibody against H3K4me3.

    • Precipitate the antibody-chromatin complexes using protein A/G beads.

    • Wash the beads, reverse the cross-links, and purify the DNA.

    • Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

    • Analyze the sequencing data to identify peaks of H3K4me3 enrichment and compare the profiles between treated and control samples.[11][12]

References

A Researcher's Guide to Selecting a Negative Control for JQKD82 Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology, epigenetics, and drug discovery, establishing rigorous experimental design is paramount. This guide provides a comprehensive comparison of appropriate negative controls for experiments involving JQKD82 dihydrochloride, a potent and selective inhibitor of KDM5 histone demethylases.

This compound is a cell-permeable prodrug that converts to the active inhibitor, KDM5-C49. It selectively targets the KDM5 family of histone demethylases, particularly KDM5A, leading to an increase in histone H3 lysine 4 trimethylation (H3K4me3). This epigenetic modification paradoxically results in the downregulation of MYC-driven transcriptional programs, ultimately suppressing the growth of cancer cells, such as those in multiple myeloma.[1][2][3]

Given its specific mechanism of action, the choice of a negative control is critical to ensure that the observed cellular and molecular effects are directly attributable to the inhibition of KDM5 by JQKD82 and not due to off-target effects or the experimental conditions.

Comparison of Negative Control Strategies

The ideal negative control for a small molecule inhibitor is a structurally similar analog that is devoid of inhibitory activity against the target enzyme. However, a specific, commercially available inactive enantiomer or analog of JQKD82 has not been widely reported in the literature. In such cases, the vehicle used to dissolve the compound serves as the standard and most appropriate negative control.

Control Type Description Advantages Disadvantages When to Use
Vehicle Control (e.g., DMSO) The solvent used to dissolve this compound, administered at the same final concentration as in the experimental group.[1]- Readily available and widely accepted. - Accounts for any effects of the solvent on the experimental system. - Simple to implement.- Does not control for potential off-target effects of the JQKD82 molecule itself, independent of KDM5 inhibition.Standard and essential for all in vitro and in vivo experiments with JQKD82.
Structurally Related Inactive Analog A molecule with high structural similarity to JQKD82 but with modifications that abolish its KDM5 inhibitory activity.- Provides the most rigorous control for off-target effects. - Helps to definitively attribute observed phenotypes to KDM5 inhibition.- Not currently commercially available for JQKD82. - May require custom chemical synthesis.Ideal for target validation studies, but currently not a practical option for most researchers.

For the majority of experimental applications, the vehicle control, typically dimethyl sulfoxide (DMSO), is the accepted and scientifically sound negative control for this compound.

Experimental Data: JQKD82 vs. Vehicle Control

The following tables summarize the expected outcomes when comparing the effects of JQKD82 to a vehicle control in common experimental assays with multiple myeloma cell lines.

Table 1: In Vitro Cellular Assays
Assay Cell Line JQKD82 Treatment Vehicle Control (DMSO) Expected Outcome with JQKD82 Reference
Cell Viability (MTT/CellTiter-Glo)MM.1S0.1-10 µM, 5 daysEquivalent volume of DMSODose-dependent decrease in cell viability (IC50 ≈ 0.42 µM in MM.1S)[1][4]
Cell Cycle Analysis (Propidium Iodide Staining)MM.1S, MOLP-81 µM, 48 hoursEquivalent volume of DMSOG1 cell cycle arrest[1][5]
Apoptosis Assay (Annexin V Staining)MM.1S, MOLP-81 µM, 48-96 hoursEquivalent volume of DMSOIncrease in the apoptotic cell population[1][5]
Table 2: Target Engagement and Downstream Effects
Assay Cell Line JQKD82 Treatment Vehicle Control (DMSO) Expected Outcome with JQKD82 Reference
Western Blot for H3K4me3MM.1S0.3 µM, 24 hoursEquivalent volume of DMSOIncreased levels of global H3K4me3[1]
RNA-SequencingMM.1S1 µM, 48 hoursEquivalent volume of DMSODownregulation of MYC target gene signatures[1]

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of JQKD82 or an equivalent volume of vehicle (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.[1][4]

Western Blot for H3K4me3
  • Cell Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat with JQKD82 (e.g., 0.3 µM) or vehicle (DMSO) for 24 hours.

  • Histone Extraction: Harvest the cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of histone proteins on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against H3K4me3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the H3K4me3 signal to the total Histone H3 signal.[1]

Visualizing the Experimental Logic and Pathway

To further clarify the experimental design and the mechanism of action of JQKD82, the following diagrams are provided.

G cluster_experiment Experimental Groups cluster_target Cellular Target cluster_effect Molecular & Cellular Effects JQKD82 JQKD82 KDM5 KDM5 Demethylase JQKD82->KDM5 Inhibition Vehicle Vehicle Control (e.g., DMSO) Vehicle->KDM5 No Inhibition H3K4me3 Increased H3K4me3 KDM5->H3K4me3 MYC_Targets Downregulation of MYC Target Genes H3K4me3->MYC_Targets Cell_Growth Decreased Cell Growth & Viability MYC_Targets->Cell_Growth G cluster_pathway JQKD82 Mechanism of Action JQKD82_Prodrug This compound (Prodrug) KDM5_C49 KDM5-C49 (Active Inhibitor) JQKD82_Prodrug->KDM5_C49 Cellular Conversion KDM5A KDM5A KDM5_C49->KDM5A Inhibits H3K4me3_demethylation H3K4me3 Demethylation KDM5A->H3K4me3_demethylation Blocks H3K4me3_level H3K4me3 Levels KDM5A->H3K4me3_level MYC_Transcription MYC-Driven Transcription H3K4me3_level->MYC_Transcription Paradoxically Inhibits Tumor_Growth Tumor Cell Growth Suppression MYC_Transcription->Tumor_Growth

References

Unraveling the Functional Dichotomy: A Comparative Guide to JQKD82 and KDM5A Knockout

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Analysis of Pharmacological Inhibition versus Genetic Ablation of the Histone Demethylase KDM5A

For researchers in oncology, neurobiology, and drug development, understanding the precise consequences of targeting specific epigenetic modifiers is paramount. This guide provides a detailed comparison of two key experimental approaches used to probe the function of the lysine-specific demethylase 5A (KDM5A): pharmacological inhibition with the selective inhibitor JQKD82 and genetic ablation through KDM5A knockout. This objective analysis, supported by experimental data, will aid in the design and interpretation of studies targeting KDM5A-related pathways.

At a Glance: Key Phenotypic Differences

FeatureJQKD82 (KDM5A Inhibitor)KDM5A Knockout (Genetic Ablation)
Primary Mechanism Selective, reversible inhibition of KDM5 demethylase activity.Complete and permanent loss of KDM5A protein and its functions.
Effect on Histone Marks Increased global H3K4me3 levels.[1][2]Increased H3K4me2 levels at specific gene promoters; increased global H3K4me3.[3]
Cancer Cell Proliferation Inhibition of cell growth in multiple myeloma cell lines (e.g., MM.1S IC50 = 0.42 µM).[1][2]Inhibition of cell proliferation and colony formation in acute promyelocytic leukemia (APL) and osteosarcoma cells.
In Vivo Tumor Growth Significant reduction of tumor burden in multiple myeloma xenograft models.[2]Reduced tumor growth in osteosarcoma xenograft models.
MYC-driven Transcription Paradoxical inhibition of MYC target gene expression in multiple myeloma.[1]Required for MYC target gene transcription.[1][4]
Neuronal Phenotype Not extensively studied.Impaired dendritic morphogenesis, reduced dendritic complexity, length, and spine density in cortical neurons.[5]
Behavioral Phenotype Not applicable.Deficits in social interaction, learning, and memory; repetitive behaviors in mice.
Wnt/β-catenin Signaling Not directly reported.KDM5A knockout leads to activation of the Wnt/β-catenin pathway.[3][6]

Delving Deeper: Mechanistic Insights and Experimental Findings

JQKD82: A Potent and Selective KDM5 Inhibitor

JQKD82 is a cell-permeable small molecule that acts as a selective inhibitor of the KDM5 family of histone demethylases.[1][2] Its primary mechanism of action involves blocking the catalytic activity of KDM5 enzymes, leading to an increase in the global levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2]

In the context of multiple myeloma, treatment with JQKD82 leads to a paradoxical outcome. While H3K4me3 levels increase, the transcriptional output of MYC, a key oncogenic driver, is significantly inhibited.[1] This is attributed to the role of KDM5A in supporting transcriptional elongation of MYC target genes by facilitating the phosphorylation of RNA Polymerase II (RNAPII).[1][4] By inhibiting KDM5A, JQKD82 treatment leads to cell cycle arrest and a reduction in tumor growth both in vitro and in vivo.[1][2]

KDM5A Knockout: Unveiling Broader Biological Roles

Genetic ablation of KDM5A provides a comprehensive view of its functions beyond its demethylase activity. KDM5A knockout models have revealed its crucial roles in neurodevelopment and the regulation of other key signaling pathways.

In the brain, KDM5A knockout mice exhibit significant neuronal and behavioral phenotypes. These include impaired dendritic morphogenesis, with cortical neurons showing reduced complexity, length, and spine density.[5] Behaviorally, these mice display deficits in social interaction, learning, and memory, alongside an increase in repetitive behaviors, phenotypes reminiscent of autism spectrum disorders.

Furthermore, studies on KDM5A knockout have uncovered its role as a negative regulator of the Wnt/β-catenin signaling pathway.[3][6] Loss of KDM5A leads to the upregulation of Wnt target genes, suggesting a broader role for KDM5A in developmental processes and cellular differentiation. In the context of cancer, KDM5A knockout has been shown to inhibit the proliferation of acute promyelocytic leukemia (APL) and osteosarcoma cells, highlighting its oncogenic role in these malignancies.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.

KDM5A_MYC_Pathway cluster_nucleus Nucleus cluster_phenotype Phenotypic Outcome KDM5A KDM5A PTEFb P-TEFb KDM5A->PTEFb Interacts with H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylates MYC MYC TargetGenes MYC Target Genes (e.g., CDK4, NOLC1) MYC->TargetGenes Activates Transcription RNAPII RNAPII-Pol II PTEFb->RNAPII Phosphorylates (Ser2) RNAPII->TargetGenes Elongation Proliferation Cell Proliferation TargetGenes->Proliferation JQKD82 JQKD82 JQKD82->KDM5A Inhibits TumorGrowth Tumor Growth Proliferation->TumorGrowth

Caption: KDM5A and MYC signaling pathway in multiple myeloma.

KDM5A_Wnt_Pathway cluster_nucleus Nucleus cluster_phenotype Phenotypic Outcome KDM5A KDM5A Wnt6_Promoter Wnt6 Promoter KDM5A->Wnt6_Promoter Binds to H3K4me3 H3K4me3 KDM5A->H3K4me3 Demethylates CEBPb C/EBPβ CEBPb->KDM5A Transactivates CEBPb->Wnt6_Promoter Binds to BetaCatenin β-catenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes TCF_LEF->Wnt_Target_Genes Activates Transcription Adipogenesis Adipogenesis Wnt_Target_Genes->Adipogenesis Inhibits Neurodevelopment Neurodevelopment Wnt_Target_Genes->Neurodevelopment Regulates KDM5A_KO KDM5A Knockout KDM5A_KO->KDM5A Ablates

Caption: KDM5A regulation of Wnt/β-catenin signaling.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., MM.1S) Treatment Treat with JQKD82 or perform KDM5A Knockout Cell_Culture->Treatment Xenograft Establish Xenograft Model (e.g., NSG mice) Cell_Culture->Xenograft Viability Cell Viability Assay (MTT, CellTiter-Glo) Treatment->Viability Gene_Expression Gene Expression Analysis (RNA-seq, qPCR) Treatment->Gene_Expression Histone_Mod Histone Modification Analysis (Western Blot, ChIP-seq) Treatment->Histone_Mod In_Vivo_Treatment Administer JQKD82 or use KDM5A KO cells Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth (Bioluminescence, Calipers) In_Vivo_Treatment->Tumor_Measurement Survival Kaplan-Meier Survival Analysis In_Vivo_Treatment->Survival

Caption: Experimental workflow for comparing JQKD82 and KDM5A knockout.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., MM.1S) in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: Add JQKD82 at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Tumor Model
  • Cell Preparation: Harvest cancer cells (e.g., MOLP-8) and resuspend them in a mixture of PBS and Matrigel.

  • Subcutaneous Injection: Subcutaneously inject 1 x 10^7 cells into the flank of immunodeficient mice (e.g., NSG mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) or through bioluminescence imaging if using luciferase-expressing cells.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.

  • Drug Administration: Administer JQKD82 (e.g., 50 mg/kg, intraperitoneally, twice daily) or vehicle control.

  • Endpoint Analysis: Continue treatment for a specified period (e.g., 21 days) and monitor tumor growth and animal survival. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for H3K4me3 and MYC).

Generation of KDM5A Knockout Mice
  • Guide RNA Design: Design single-guide RNAs (sgRNAs) targeting a critical exon of the Kdm5a gene.

  • CRISPR/Cas9 Components: Prepare Cas9 mRNA and the designed sgRNAs.

  • Zygote Microinjection: Microinject the CRISPR/Cas9 components into the cytoplasm of fertilized mouse zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant female mice.

  • Genotyping: Screen the resulting pups for the desired Kdm5a mutation by PCR and Sanger sequencing of genomic DNA isolated from tail biopsies.

  • Breeding: Establish a colony of KDM5A heterozygous and homozygous knockout mice through subsequent breeding.

Chromatin Immunoprecipitation (ChIP-seq)
  • Cross-linking: Cross-link protein-DNA complexes in cells with 1% formaldehyde.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to KDM5A or H3K4me3. Use magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment.

Golgi-Cox Staining for Dendritic Analysis
  • Tissue Preparation: Perfuse the mouse with a Golgi-Cox solution and dissect the brain.

  • Impregnation: Immerse the brain in the Golgi-Cox solution and store it in the dark for 14 days.

  • Sectioning: Section the brain into thick slices (e.g., 100-200 µm) using a vibratome.

  • Staining Development: Develop the staining by incubating the sections in ammonium hydroxide, followed by a fixing solution.

  • Mounting: Dehydrate the sections through an ethanol gradient, clear with xylene, and mount on slides with a mounting medium.

  • Microscopy and Analysis: Image the stained neurons using a bright-field microscope. Perform Sholl analysis to quantify dendritic complexity and measure dendritic length and spine density using appropriate software.

Conclusion

The comparison between JQKD82 and KDM5A knockout reveals both overlapping and distinct phenotypic consequences, providing a multifaceted understanding of KDM5A's role in health and disease. JQKD82 serves as a powerful tool for dissecting the catalytic-dependent functions of KDM5A, particularly in the context of MYC-driven cancers, and holds therapeutic potential. Conversely, KDM5A knockout models have been instrumental in uncovering the broader, non-catalytic, and developmental functions of the protein, especially in the nervous system. For researchers, the choice between these two approaches will depend on the specific biological question being addressed. A combined strategy, where pharmacological inhibition is used to validate findings from genetic models, will likely yield the most comprehensive insights into the complex biology of KDM5A.

References

Safety Operating Guide

Proper Disposal of JQKD82 Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. JQKD82 dihydrochloride, a cell-permeable and selective lysine demethylase 5 (KDM5) inhibitor used in preclinical research, requires careful handling and disposal due to its bioactive nature and the potential for unknown hazards. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, established laboratory best practices for handling potent research compounds should be strictly followed.

Immediate Safety and Handling Precautions

Before disposal, it is essential to adhere to standard safety protocols when handling this compound. Based on information from suppliers, this compound should be considered hazardous until more comprehensive data is available.[1]

Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]

  • Avoid Inhalation and Ingestion: Do not inhale dust or ingest the compound.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Intended Use: this compound is for research use only and not for human or veterinary applications.[1][2][3][4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the proper disposal of this compound, treating it as a hazardous chemical waste in the absence of specific federal, state, or institutional guidelines.

  • Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS from the supplier from which the compound was purchased. The SDS will provide specific details on the hazards and the required disposal methods. Suppliers like MedChemExpress and Tocris Bioscience indicate the availability of an SDS.[5][6] Cayman Chemical sends the SDS via email to the purchasing institution.[1]

  • Waste Classification: In the absence of an SDS, treat this compound as hazardous chemical waste. This is a precautionary measure to ensure the highest level of safety.

  • Waste Segregation:

    • Solid Waste: Dispose of expired or unused solid this compound in a designated, properly labeled hazardous waste container. Do not mix it with non-hazardous waste.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, centrifuge tubes, gloves, and bench paper, should also be disposed of as hazardous chemical waste.

    • Solutions: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour solutions down the drain.

  • Waste Labeling: Clearly label all waste containers with the full chemical name ("this compound") and any known hazard information. Follow your institution's specific labeling requirements.

  • Storage of Waste: Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They are trained to handle and dispose of chemical waste in compliance with all relevant regulations.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: Need to Dispose of JQKD82 sds Obtain Safety Data Sheet (SDS) from Supplier start->sds classify Classify Waste: Treat as Hazardous sds->classify segregate Segregate Waste: Solid, Liquid, Contaminated classify->segregate label_waste Label Waste Container (Full Chemical Name) segregate->label_waste store_waste Store Waste in Designated Secure Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling JQKD82 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent, cell-permeable compounds like JQKD82 dihydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.

This compound is a selective inhibitor of lysine demethylase 5 (KDM5) with applications in multiple myeloma research. Due to its biological activity, it is crucial to handle this compound with appropriate precautions to prevent accidental exposure and ensure a safe laboratory environment. While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following guidelines are based on best practices for handling potent, cell-permeable research compounds.

Essential Safety and Handling Information

Proper personal protective equipment (PPE) and handling procedures are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Personal Protective EquipmentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves (double gloving recommended)Prevents skin contact with the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood or other ventilated enclosurePrevents inhalation of the compound, especially when handling the solid form.

Operational Plan: From Receipt to Disposal

A structured workflow is essential for the safe handling of this compound. The following step-by-step guidance covers the entire lifecycle of the compound in the laboratory.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Verify: Confirm that the compound and quantity match the order.

  • Storage: Store the compound in a tightly sealed container in a designated, well-ventilated, and secure location. Recommended storage temperatures are -20°C or -80°C for long-term stability.

Storage ConditionDuration
-20°CRefer to the manufacturer's certificate of analysis
-80°CRefer to the manufacturer's certificate of analysis
Preparation of Solutions
  • Work Area: All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • Personal Protective Equipment: Wear the recommended PPE, including double gloves, a lab coat, and eye protection.

  • Weighing: If weighing the solid compound, do so carefully on a calibrated balance within the fume hood to minimize the generation of dust.

  • Dissolving: Add the solvent to the solid compound slowly and carefully to avoid splashing. Consult the manufacturer's data sheet for solubility information.

Handling and Use
  • Containment: Keep containers of this compound tightly sealed when not in use.

  • Avoidance of Aerosols: Take care to avoid the generation of aerosols when handling solutions.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Accidental Exposure

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification: All waste containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, tubes, gloves), should be considered hazardous chemical waste.

  • Waste Segregation: Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure: Follow your institution's EHS guidelines for the disposal of hazardous chemical waste. Contact your EHS office for specific instructions on pickup and disposal.

Workflow for Safe Handling and Disposal

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_safety Safety Precautions Receive Receive Compound Inspect Inspect Package Receive->Inspect PPE Wear Appropriate PPE Receive->PPE Store Store at -20°C / -80°C Inspect->Store Prepare Prepare Solutions in Fume Hood Store->Prepare Use Use in Experiments Prepare->Use Prepare->PPE Label Label All Solutions Use->Label Use->PPE Exposure Accidental Exposure Protocol Use->Exposure Spill Spill Cleanup Procedure Use->Spill Collect Collect Waste Label->Collect Segregate Segregate as Hazardous Waste Collect->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive research environment. Always consult your institution's specific safety protocols and the manufacturer's most recent documentation for the compounds you are using.

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